Product packaging for 3-Chloro-tetrahydro-pyran-4-one(Cat. No.:CAS No. 160427-98-5)

3-Chloro-tetrahydro-pyran-4-one

Cat. No.: B169126
CAS No.: 160427-98-5
M. Wt: 134.56 g/mol
InChI Key: GUHAJPZAYADBSB-UHFFFAOYSA-N
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Description

3-Chloro-tetrahydro-pyran-4-one is a useful research compound. Its molecular formula is C5H7ClO2 and its molecular weight is 134.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClO2 B169126 3-Chloro-tetrahydro-pyran-4-one CAS No. 160427-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorooxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHAJPZAYADBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447542
Record name 3-Chlorooxan-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160427-98-5
Record name 3-Chlorooxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-tetrahydro-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-Chloro-tetrahydro-pyran-4-one is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of its parent compound, tetrahydro-4H-pyran-4-one, and the established reactivity of α-haloketones. All inferred data should be confirmed through experimental validation.

Core Chemical Properties

This compound is a halogenated derivative of tetrahydro-4H-pyran-4-one. The introduction of a chlorine atom at the α-position to the carbonyl group is expected to significantly influence its reactivity, making it a valuable intermediate in organic synthesis.

Physicochemical Data
PropertyValue (for tetrahydro-4H-pyran-4-one)Reference
Molecular Formula C₅H₈O₂[][2]
Molecular Weight 100.12 g/mol [2]
Boiling Point 166.5 °C[]
CAS Number 29943-42-8[][2]
Canonical SMILES C1COCCC1=O[][2]
InChI InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2[][2]
InChI Key JMJRYTGVHCAYCT-UHFFFAOYSA-N[][2]
Spectroscopic Data

Detailed experimental spectra for this compound are not available. However, based on the structure and data from analogous compounds, the following characteristics can be anticipated:

  • ¹H NMR: The spectrum is expected to show signals for the protons on the pyran ring. The proton at the chlorine-bearing carbon (position 3) will likely appear as a multiplet at a downfield-shifted chemical shift compared to the parent compound due to the electron-withdrawing effect of the chlorine atom.

  • ¹³C NMR: The carbon bearing the chlorine atom (C3) and the carbonyl carbon (C4) will be the most deshielded carbons in the aliphatic region of the spectrum.

  • IR Spectroscopy: A strong absorption band characteristic of a saturated ketone carbonyl group (C=O) is expected in the region of 1720-1740 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to this compound is the α-halogenation of tetrahydro-4H-pyran-4-one. This reaction can typically be achieved under acidic conditions using a suitable halogenating agent.

Synthesis of this compound Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one This compound This compound Tetrahydro-4H-pyran-4-one->this compound Br₂ or Cl₂, Acidic Conditions

Caption: Proposed synthesis of this compound.

This is a general procedure that can be adapted for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetrahydro-4H-pyran-4-one in a suitable solvent such as acetic acid.

  • Addition of Halogenating Agent: Slowly add a solution of bromine (Br₂) or chlorine (Cl₂) in the same solvent to the flask at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, the mixture is poured into water and extracted with an organic solvent like diethyl ether or dichloromethane.

  • Purification: The organic layer is washed with a solution of sodium thiosulfate (to remove excess halogen), followed by brine. After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

Chemical Reactivity

As an α-haloketone, this compound is expected to be a versatile electrophile, with two primary reactive sites: the carbonyl carbon and the α-carbon bearing the chlorine atom.[3] This dual reactivity makes it a valuable precursor for the synthesis of various heterocyclic compounds.[4]

Reactivity of alpha-Haloketones cluster_0 α-Haloketone cluster_1 Nucleophilic Attack cluster_2 Products alpha_haloketone This compound carbonyl_attack Attack at Carbonyl Carbon alpha_haloketone->carbonyl_attack alpha_carbon_attack Attack at α-Carbon (SN2) alpha_haloketone->alpha_carbon_attack dehalogenated_ketone Reductive Dehalogenation Product alpha_haloketone->dehalogenated_ketone Reduction epoxides Epoxides (via Halohydrin) carbonyl_attack->epoxides With Base heterocycles Heterocycles (e.g., Thiazoles, Pyrroles) alpha_carbon_attack->heterocycles With Thioamides, etc.

Caption: General reactivity of α-haloketones.

Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles in an Sₙ2 reaction. This is a common method for forming new carbon-carbon and carbon-heteroatom bonds.[3]

  • Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.[4]

  • Formation of Heterocycles: They are key building blocks for the synthesis of heterocycles such as thiazoles and pyrroles.[4]

  • Darzens Reaction: Reaction with an enolate can lead to the formation of an epoxide.

Potential Applications in Drug Development

While there is no specific data on the biological activity of this compound, the tetrahydropyran-4-one scaffold is present in a number of biologically active molecules. Derivatives of tetrahydropyran-4-one have shown a range of activities, including antibacterial, antioxidant, and potential anticancer properties.[5][6] The ability to functionalize the 3-position of the ring through the chloro substituent makes this compound a potentially valuable starting material for the synthesis of novel therapeutic agents.

Workflow for Characterization and Screening

For researchers interested in exploring the potential of this compound, a logical workflow would involve synthesis, purification, structural confirmation, and biological screening.

Characterization and Screening Workflow synthesis Synthesis of this compound purification Purification (Distillation/Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization screening Biological Screening (e.g., Antimicrobial, Cytotoxicity Assays) characterization->screening derivatization Derivatization for SAR Studies screening->derivatization lead_optimization Lead Optimization derivatization->lead_optimization

Caption: Workflow for the characterization and screening of this compound.

Safety and Handling

As an α-haloketone, this compound should be handled with care. α-Haloketones are generally considered to be lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of analogous compounds like chloroacetone.

References

An In-depth Technical Guide to 3-Chloro-tetrahydro-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 160427-98-5

This technical guide provides a comprehensive overview of 3-Chloro-tetrahydro-pyran-4-one, a halogenated derivative of the tetrahydropyranone core structure. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a heterocyclic compound with a chlorine atom at the alpha position to the carbonyl group. This structural feature significantly influences its reactivity, making it a versatile intermediate in organic synthesis. While extensive experimental data for this specific compound is limited in publicly available literature, its basic properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 160427-98-5Chemical Supplier Catalogs
Molecular Formula C₅H₇ClO₂Calculated
Molecular Weight 134.56 g/mol Calculated
Appearance Not specified-
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Not specified-

Synthesis and Reactivity

General Synthetic Approach: α-Halogenation of Ketones

The most common method for the preparation of α-chloro ketones is the direct chlorination of the corresponding ketone. This reaction typically proceeds via an enol or enolate intermediate.

Experimental Workflow: Conceptual α-Chlorination

G start Tetrahydro-pyran-4-one product This compound start->product α-Chlorination reagent Chlorinating Agent (e.g., SO₂Cl₂, NCS) reagent->product conditions Acid or Base Catalyst conditions->product

Caption: Conceptual workflow for the synthesis of this compound.

A plausible route involves the reaction of tetrahydro-4H-pyran-4-one with a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often in the presence of an acid or base catalyst.

A Chinese patent (CN103508990A) describes a method for synthesizing tetrahydro-4H-pyran-4-one starting from 3-chloropropionyl chloride and ethylene, which proceeds through a 1,5-dichloropentan-3-one intermediate. While this does not yield the target molecule directly, it highlights a potential synthetic precursor.

Reactivity

As an α-chloro ketone, this compound is expected to be a reactive electrophile. The presence of the electron-withdrawing chlorine atom and the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic attack. This reactivity is fundamental to its utility as a building block for more complex molecules.

Logical Relationship: Reactivity of α-Chloro Ketones

G reactant This compound product Substituted Tetrahydropyranone Derivatives reactant->product nucleophile Nucleophile (e.g., amines, thiols, carbanions) nucleophile->product Nucleophilic Substitution

Caption: General reactivity of this compound with nucleophiles.

Spectroscopic Data

No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the surveyed literature. For researchers planning to synthesize or work with this compound, characterization would be a critical first step.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity or the involvement of this compound in any specific signaling pathways. The broader class of tetrahydropyran derivatives is known to exhibit a wide range of biological activities, and substituted tetrahydropyranones are recognized as important pharmacophores. However, any potential biological effects of the title compound remain to be investigated.

Conclusion

This compound (CAS 160427-98-5) is a chemical entity with potential as a synthetic intermediate. While its basic chemical identity is established, there is a notable absence of detailed experimental and technical data in the public domain. Further research is required to fully characterize its physicochemical properties, develop robust synthetic protocols, and explore its potential applications, particularly in the context of medicinal chemistry and drug discovery. Researchers interested in this compound will need to rely on general principles of organic chemistry for its synthesis and handling, and will need to perform comprehensive characterization.

Structural Analysis of 3-Chloro-tetrahydro-pyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Chloro-tetrahydro-pyran-4-one is a halogenated heterocyclic ketone. While the parent compound, tetrahydro-pyran-4-one, is well-characterized, there is a notable scarcity of publicly available experimental data for its 3-chloro derivative. This guide aims to provide a comprehensive structural analysis of this compound for researchers, scientists, and drug development professionals. In the absence of direct experimental data, this analysis is built upon the established data of tetrahydro-pyran-4-one, combined with theoretical predictions of the structural and spectroscopic effects of the chlorine substituent. This document details a plausible synthetic route, presents spectroscopic data for the parent compound, and offers predicted data for the target molecule.

Molecular Structure and Properties

The introduction of a chlorine atom at the C-3 position of the tetrahydropyran-4-one ring is expected to significantly influence its electronic and conformational properties. The electron-withdrawing nature of chlorine will affect the chemical reactivity of the molecule, particularly at the adjacent carbonyl group and the C-2 and C-4 positions.

Physicochemical Properties
PropertyValue (Tetrahydro-pyran-4-one)Predicted (this compound)
Molecular Formula C₅H₈O₂C₅H₇ClO₂
Molecular Weight 100.12 g/mol 134.56 g/mol
Boiling Point 166 °CHigher than parent compound
Density 1.08 g/mLHigher than parent compound
Refractive Index 1.4530Higher than parent compound

Spectroscopic Analysis

The following sections detail the expected spectroscopic characteristics of this compound based on the known data for tetrahydro-pyran-4-one.

¹H NMR Spectroscopy

The ¹H NMR spectrum of tetrahydro-pyran-4-one is relatively simple. The introduction of a chlorine atom at the 3-position will break this symmetry and lead to more complex splitting patterns. The electron-withdrawing effect of chlorine will cause a downfield shift for the proton at C-3.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonTetrahydro-pyran-4-one[1]Predicted this compound
H-2 ~3.8 (t)~4.0-4.2 (m)
H-3 ~2.4 (t)~4.5 (dd)
H-5 ~2.4 (t)~2.6-2.8 (m)
H-6 ~3.8 (t)~3.9-4.1 (m)
¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atom directly attached to the chlorine (C-3) will experience a significant downfield shift. The carbonyl carbon (C-4) may also be slightly shifted.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonTetrahydro-pyran-4-onePredicted this compound
C-2 ~67.5~65-68
C-3 ~37.5~55-60
C-4 ~207.0~204-206
C-5 ~37.5~35-38
C-6 ~67.5~66-69
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone. The presence of the C-Cl bond will introduce a stretching vibration in the fingerprint region.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupTetrahydro-pyran-4-one[2]Predicted this compound
C=O Stretch ~1720~1725-1735
C-O-C Stretch ~1100-1150~1100-1150
C-Cl Stretch N/A~650-800
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the isotopic abundance of ³⁷Cl. Fragmentation patterns will likely involve the loss of Cl, CO, and ethylene.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
134/136 [M]⁺ Molecular ion
99 [M-Cl]⁺
106/108 [M-CO]⁺
71 [M-Cl-CO]⁺

Experimental Protocols

As no direct synthesis for this compound has been reported, a plausible route is proposed based on the Prins cyclization of 3-chlorohomoallylic alcohols.

Proposed Synthesis of this compound via Prins Cyclization

This protocol is adapted from a general method for the synthesis of substituted tetrahydropyran-4-ones.

Materials:

  • 3-chlorohomoallylic alcohol

  • Paraformaldehyde

  • Perrhenic acid (O₃ReOH) catalyst

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-chlorohomoallylic alcohol in dichloromethane, add paraformaldehyde.

  • Add a catalytic amount of perrhenic acid to the mixture.

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Proposed Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions 3-chlorohomoallylic_alcohol 3-Chlorohomoallylic alcohol Product 3-Chloro-tetrahydro- pyran-4-one 3-chlorohomoallylic_alcohol->Product Prins Cyclization Paraformaldehyde Paraformaldehyde Paraformaldehyde->Product Catalyst O₃ReOH (cat.) Catalyst->Product Solvent CH₂Cl₂ Solvent->Product Temperature Room Temp. Temperature->Product

Caption: Proposed synthesis of this compound.

Experimental Workflow for Characterization

Characterization_Workflow Start Purified This compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (EI, ESI) Start->MS Elemental_Analysis Elemental Analysis (CHNX) Start->Elemental_Analysis Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Elemental_Analysis->Purity_Assessment End Complete Structural Analysis Structure_Confirmation->End Purity_Assessment->End

Caption: Workflow for the structural characterization.

References

An In-depth Technical Guide on the Molecular Weight of 3-Chloro-tetrahydro-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the determination of the molecular weight of 3-Chloro-tetrahydro-pyran-4-one.

Chemical Identity and Formula

This compound is a substituted heterocyclic compound. The parent structure, tetrahydro-4H-pyran-4-one, has the molecular formula C₅H₈O₂[][2][3][4]. The prefix "3-Chloro" indicates the substitution of a hydrogen atom with a chlorine atom at the third position of the pyran ring. This substitution results in a molecular formula of C₅H₇ClO₂ .

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each constituent atom in the molecular formula. The standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

The molecular weight is determined using the following formula:

Molecular Weight = (Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Chlorine atoms × Atomic weight of Chlorine) + (Number of Oxygen atoms × Atomic weight of Oxygen)

The table below summarizes the standard atomic weights of the elements present in this compound.

ElementSymbolQuantityStandard Atomic Weight ( g/mol )
CarbonC512.011[5][6][7]
HydrogenH71.008[8][9][10]
ChlorineCl135.453[11][12][13]
OxygenO215.999[14][15][16]

The following table presents the contribution of each element to the final molecular weight of this compound.

ElementQuantityAtomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon512.01160.055
Hydrogen71.0087.056
Chlorine135.45335.453
Oxygen215.99931.998
Total 134.562

The calculated molecular weight of this compound is 134.562 g/mol .

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical steps taken to determine the molecular weight of the compound.

A Start Identify Chemical Compound: this compound B Determine Molecular Formula Parent: Tetrahydro-pyran-4-one (C₅H₈O₂) Substitution: 3-Chloro Final Formula: C₅H₇ClO₂ A->B C Identify Constituent Elements Carbon (C) Hydrogen (H) Chlorine (Cl) Oxygen (O) B->C D Obtain Standard Atomic Weights C: 12.011 H: 1.008 Cl: 35.453 O: 15.999 C->D E Calculate Molecular Weight (5 * 12.011) + (7 * 1.008) + (1 * 35.453) + (2 * 15.999) D->E F Result Molecular Weight = 134.562 g/mol E->F

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-tetrahydro-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-tetrahydro-pyran-4-one, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the primary synthetic pathways, experimental protocols, and underlying chemical principles.

Introduction

This compound is a key intermediate in the synthesis of a variety of more complex molecules, particularly those with pharmaceutical applications. Its structure, featuring a tetrahydropyran ring with a chlorine atom at the α-position to a carbonyl group, allows for a range of subsequent chemical modifications. This guide will focus on the most common and practical approach to its synthesis: the α-chlorination of tetrahydro-pyran-4-one.

Synthesis of the Precursor: Tetrahydro-pyran-4-one

The necessary starting material for the synthesis of this compound is tetrahydro-pyran-4-one. A common and effective method for its preparation involves a two-step process starting from 3-chloropropionyl chloride and ethylene.

Experimental Protocol: Synthesis of Tetrahydro-pyran-4-one

Step 1: Synthesis of 1,5-dichloro-pentan-3-one

  • In a suitable reaction vessel, charge 3-chloropropionyl chloride and aluminum trichloride.

  • While stirring, introduce ethylene gas into the reaction mixture. The temperature of the reaction should be maintained below 10°C.

  • After the addition of ethylene is complete, the reaction mixture is quenched by the addition of water and hydrochloric acid at a temperature maintained at 0°C.

  • The layers are separated, and the organic layer containing 1,5-dichloro-pentan-3-one is isolated.

Step 2: Cyclization to Tetrahydro-pyran-4-one

  • The crude 1,5-dichloro-pentan-3-one is added to a mixture of water, phosphoric acid, and sodium dihydrogen phosphate.

  • The mixture is heated to reflux to facilitate the cyclization reaction.

  • Upon completion of the reaction, the mixture is cooled, and the tetrahydro-pyran-4-one is extracted with a suitable organic solvent.

  • The crude product is then purified by vacuum distillation to yield pure tetrahydro-pyran-4-one.

Core Synthesis: α-Chlorination of Tetrahydro-pyran-4-one

The introduction of a chlorine atom at the 3-position of the tetrahydropyran-4-one ring is typically achieved through an acid-catalyzed α-halogenation reaction. This reaction proceeds via an enol intermediate, which then reacts with a chlorinating agent.

Signaling Pathway: Acid-Catalyzed α-Chlorination

The mechanism for the acid-catalyzed α-chlorination of a ketone, such as tetrahydro-pyran-4-one, is a well-established pathway in organic chemistry.

G Ketone Tetrahydro-pyran-4-one Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Chlorinated_Intermediate Chlorinated Intermediate Enol->Chlorinated_Intermediate + Cl2 Chlorinating_Agent Cl2 Chlorinating_Agent->Chlorinated_Intermediate Product 3-Chloro-tetrahydro- pyran-4-one Chlorinated_Intermediate->Product - H+ H_plus H+ H3O_plus H3O+ Cl_minus Cl- Water H2O

Figure 1: Acid-catalyzed α-chlorination mechanism.
Experimental Protocol: Synthesis of this compound

  • Preparation: In a fume hood, a solution of tetrahydro-pyran-4-one in a suitable inert solvent (e.g., dichloromethane or chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Chlorination: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), is added dropwise to the stirred solution at a controlled temperature (typically 0°C to room temperature). An acid catalyst, such as hydrochloric acid, may be added to facilitate the reaction.

  • Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is quenched by the addition of a weak base solution (e.g., saturated sodium bicarbonate solution) to neutralize the acid. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as vacuum distillation or column chromatography, to yield pure this compound.

Data Presentation

Due to the limited availability of specific experimental data in the public literature, a comprehensive table of quantitative data cannot be provided at this time. Researchers are encouraged to meticulously record their own experimental data for yield, purity, and spectroscopic characterization.

Expected Spectroscopic Data

The structure of this compound can be confirmed using standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring. The proton at the chlorinated carbon (C3) will likely appear as a downfield multiplet.

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the molecule. The carbon bearing the chlorine atom (C3) will be shifted downfield compared to the corresponding carbon in the starting material. The carbonyl carbon (C4) will appear at a characteristic downfield chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1720-1740 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Experimental Workflow

The overall experimental workflow for the synthesis of this compound can be visualized as follows:

G Start Starting Materials: 3-Chloropropionyl chloride Ethylene Step1 Synthesis of 1,5-dichloro-pentan-3-one Start->Step1 Step2 Cyclization to Tetrahydro-pyran-4-one Step1->Step2 Precursor Tetrahydro-pyran-4-one Step2->Precursor Step3 α-Chlorination Precursor->Step3 Product This compound Step3->Product Purification Purification (Distillation/Chromatography) Product->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis

Figure 2: Experimental workflow for the synthesis.

Conclusion

This technical guide outlines a primary synthetic route to this compound, a compound of significant interest to the pharmaceutical and chemical industries. While a specific, detailed, and publicly available experimental protocol for the final chlorination step is elusive, the provided general methodology, based on established chemical principles, offers a solid foundation for researchers to develop and optimize their own synthetic procedures. Careful execution and thorough analytical characterization are paramount to ensure the successful and safe synthesis of this valuable chemical intermediate.

An In-depth Technical Guide to 3-Chloro-tetrahydro-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-tetrahydro-pyran-4-one, a halogenated derivative of the tetrahydropyranone scaffold, presents a molecule of interest for synthetic chemists and drug discovery professionals. Its structural features, including the reactive alpha-chloro ketone moiety, suggest its potential as a versatile building block in the synthesis of more complex heterocyclic compounds. This technical guide aims to provide a comprehensive overview of the available scientific information regarding its nomenclature, properties, and synthesis.

IUPAC Nomenclature and Chemical Identity

The unequivocally recognized IUPAC name for the compound is This compound . An alternative systematic name, 3-chlorooxan-4-one , is also acceptable under IUPAC guidelines.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Alternate IUPAC Name 3-chlorooxan-4-one
CAS Number 160427-98-5[1]
Molecular Formula C₅H₇ClO₂
Molecular Weight 134.56 g/mol
Canonical SMILES C1C(OC(C1)Cl)=O

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XLogP3-AA 0.4PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem
Exact Mass 134.013457PubChem
Monoisotopic Mass 134.013457PubChem
Topological Polar Surface Area 26.3 ŲPubChem
Heavy Atom Count 8PubChem
Complexity 114PubChem

Note: These properties are computationally predicted and have not been experimentally verified.

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible literature, general synthetic strategies for related tetrahydropyran-4-one derivatives can be inferred. The synthesis of the core tetrahydropyran-4-one structure can be achieved through various methods, including the cyclization of functionalized precursors. A patented method for the synthesis of the parent compound, tetrahydro-4H-pyran-4-one, involves the reaction of 3-chloropropionyl chloride and aluminum trichloride with ethylene gas, followed by hydrolysis and cyclization[2].

The reactivity of this compound is largely dictated by the presence of the α-chloro ketone functional group. This moiety is known to be a good electrophile and can participate in a variety of nucleophilic substitution and elimination reactions. This reactivity makes it a potentially useful intermediate for the introduction of diverse functionalities at the 3-position of the tetrahydropyranone ring, a common strategy in the development of novel therapeutic agents.

Applications in Drug Discovery and Development

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable pharmacokinetic properties, including improved solubility and metabolic stability, make it an attractive structural motif. While there is no direct evidence found in the searched literature for the specific use of this compound in drug development, its potential as a synthetic intermediate is significant. The ability to functionalize the 3-position via the chloro substituent allows for the exploration of a wide chemical space, which is a critical aspect of lead optimization in drug discovery programs.

Experimental Protocols

A comprehensive search of scientific databases and literature did not yield specific, reproducible experimental protocols for the synthesis or reactions of this compound. General methods for the synthesis of the tetrahydropyran-4-one core are available and could potentially be adapted for the synthesis of the chlorinated derivative.

Signaling Pathways and Logical Relationships

No information was found regarding the involvement of this compound in any specific biological signaling pathways. Its utility is currently projected to be as a synthetic building block rather than a biologically active molecule itself.

To illustrate a generalized synthetic approach to the tetrahydropyran-4-one core, a logical workflow is presented below.

G Generalized Synthetic Logic for Tetrahydropyran-4-one Core A Acyclic Precursors (e.g., functionalized pentane derivatives) B Cyclization Reaction A->B Intramolecular cyclization C Tetrahydropyran-4-one Core B->C D Halogenation (e.g., α-chlorination) C->D E This compound D->E

References

Spectroscopic Profile of 3-Chloro-tetrahydro-pyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 3-Chloro-tetrahydro-pyran-4-one. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values and established experimental protocols. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 160427-98-5 Molecular Formula: C₅H₇ClO₂ Molecular Weight: 134.56 g/mol Structure:

Chemical structure of this compound

(Note: A placeholder for the chemical structure image is used above. In a final document, a 2D chemical structure drawing would be inserted here.)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on established principles of NMR, IR, and mass spectrometry, and by comparison with the known data for the parent compound, tetrahydro-pyran-4-one.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 4.5 - 4.7dd1HH-3
~ 4.0 - 4.2m2HH-2
~ 3.8 - 4.0m2HH-6
~ 2.5 - 2.8m2HH-5

Note on Predictions: The proton at the C-3 position (H-3) is expected to be the most deshielded due to the electronegativity of the adjacent chlorine atom and the carbonyl group. The protons on C-2 and C-6, being adjacent to the oxygen atom, will also be in the downfield region. The protons on C-5 will be further upfield.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmCarbon Atom
~ 200 - 205C-4 (C=O)
~ 70 - 75C-2
~ 68 - 72C-6
~ 60 - 65C-3
~ 40 - 45C-5

Note on Predictions: The carbonyl carbon (C-4) will have the largest chemical shift. The carbons bonded to oxygen (C-2 and C-6) will appear in the typical range for ethers. The carbon bearing the chlorine (C-3) will be significantly shifted downfield compared to a standard CH₂ group. The C-5 carbon will be the most upfield of the ring carbons.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 1730 - 1750StrongC=O stretch (ketone)
~ 1100 - 1150StrongC-O-C stretch (ether)
~ 2850 - 3000MediumC-H stretch (alkane)
~ 700 - 800Medium-StrongC-Cl stretch

Note on Predictions: The most prominent peak will be the strong carbonyl stretch, characteristic of a ketone. The presence of the chlorine atom alpha to the carbonyl group may slightly increase the frequency of the C=O stretch compared to an unsubstituted cyclic ketone. A strong C-O-C stretch from the pyran ring is also expected.

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zPossible Fragment
134/136[M]⁺ (Molecular ion peak with isotopic pattern for Cl)
99[M - Cl]⁺
106/108[M - CO]⁺
71[M - Cl - CO]⁺
43[CH₃CO]⁺

Note on Predictions: The mass spectrum is expected to show a molecular ion peak at m/z 134 with a characteristic M+2 peak at m/z 136 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. Common fragmentation pathways would include the loss of a chlorine radical, loss of carbon monoxide, and alpha-cleavage around the carbonyl group.

Experimental Protocols

The following are detailed, standard operating procedures for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using standard parameters. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans. For ¹³C NMR, a larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

    • For ¹³C NMR, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to aid in the assignment of CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce spin-spin coupling information.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the liquid or solid sample directly onto the center of the ATR crystal.

    • If the sample is a solid, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance.

    • Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

    • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

    • If necessary, filter the solution to remove any particulates.

  • Instrument Setup and Data Acquisition (using Gas Chromatography-Mass Spectrometry - GC-MS):

    • Set up the gas chromatograph with an appropriate column (e.g., a non-polar or medium-polarity column).

    • Establish a suitable temperature program for the GC oven to ensure separation of the analyte from any impurities.

    • Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-200).

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

    • The sample is vaporized, separated on the GC column, and then introduced into the mass spectrometer for ionization (typically by electron ionization at 70 eV) and mass analysis.

  • Data Processing:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

3-Chloro-tetrahydro-pyran-4-one: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough review of the available scientific literature on 3-chloro-tetrahydro-pyran-4-one. Due to the limited specific data on this particular molecule, this document also draws upon established principles of organic chemistry and the known properties of related compounds to offer a comprehensive overview of its synthesis, reactivity, and potential biological significance.

Introduction

This compound, with the CAS number 160427-98-5, is a halogenated derivative of tetrahydropyran-4-one.[1][2] The tetrahydropyran-4-one core is a prevalent scaffold in numerous biologically active compounds and natural products, making its derivatives, such as the 3-chloro substituted variant, of significant interest in medicinal chemistry and drug discovery.[3][4] The introduction of a chlorine atom at the alpha-position to the carbonyl group is expected to significantly influence the molecule's reactivity and potential biological activity. This guide will explore the known and extrapolated chemical and biological aspects of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number160427-98-5[1][2]
Molecular FormulaC5H7ClO2[1]
Molecular Weight134.56 g/mol [1]
AppearanceNot specified-
Boiling PointNot available-
Melting PointNot available-
SolubilityExpected to be soluble in organic solvents.General chemical principles

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a plausible synthetic route is the direct alpha-chlorination of the parent ketone, tetrahydro-4H-pyran-4-one. This method is a common and effective way to introduce a halogen atom at the alpha-position of a ketone.

Proposed Experimental Protocol: α-Chlorination of Tetrahydro-4H-pyran-4-one

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS)

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or diethyl ether)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Stirring apparatus

  • Cooling bath

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve tetrahydro-4H-pyran-4-one in a suitable anhydrous solvent.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a stoichiometric equivalent of the chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) to the stirred solution. The addition should be dropwise to control the reaction temperature and prevent side reactions.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure.

Note: The specific reaction conditions, including the choice of chlorinating agent, solvent, temperature, and reaction time, would need to be optimized for this specific substrate.

Synthesis_of_3_Chloro_tetrahydropyran_4_one Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Reaction α-Chlorination Tetrahydro-4H-pyran-4-one->Reaction Chlorinating Agent SO2Cl2 or NCS Chlorinating Agent->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Spectroscopic Data

Specific experimental spectroscopic data for this compound is not available in the public domain. However, the expected characteristic signals are outlined below based on the analysis of the parent compound and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusExpected Chemical Shift (ppm)Expected MultiplicityAssignment
1H4.0 - 4.5Doublet of doubletsCH-Cl
1H3.5 - 4.2MultipletO-CH2
1H2.5 - 3.0MultipletCH2-C=O
13C~200SingletC=O
13C60 - 70SingletCH-Cl
13C60 - 70SingletO-CH2
13C40 - 50SingletCH2-C=O
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~1720-1740StrongC=O stretch
~1100-1200StrongC-O-C stretch
~700-800Medium-StrongC-Cl stretch
Mass Spectrometry (MS)
m/zInterpretation
134/136Molecular ion (M+) peak, showing the characteristic 3:1 isotopic pattern for chlorine.
99Loss of Cl
106Loss of CO

Reactivity

The reactivity of this compound is dictated by the presence of the α-chloro ketone functionality. This structural motif is known to be highly reactive towards nucleophiles.

Nucleophilic Substitution

The carbon atom bearing the chlorine is electrophilic and susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion.

Favorskii Rearrangement

In the presence of a base, α-halo ketones can undergo the Favorskii rearrangement, which typically results in a ring contraction to form a carboxylic acid derivative. In the case of this compound, this would likely lead to the formation of a substituted tetrahydrofuran carboxylic acid derivative.

Reactivity_of_3_Chloro_tetrahydropyran_4_one This compound This compound Substitution_Product Nucleophilic Substitution Product This compound->Substitution_Product Nucleophilic Attack Rearrangement_Product Favorskii Rearrangement Product This compound->Rearrangement_Product Base-induced Nucleophile Nucleophile Nucleophile->Substitution_Product Base Base Base->Rearrangement_Product

Caption: Key reactions of this compound.

Biological Activity and Drug Development Potential

There is no specific information available in the scientific literature regarding the biological activity of this compound. However, the tetrahydropyran-4-one scaffold is a key structural component in a variety of biologically active molecules. Derivatives of tetrahydropyran have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

The introduction of a chlorine atom can significantly impact a molecule's biological profile by altering its lipophilicity, metabolic stability, and ability to interact with biological targets. Therefore, this compound represents a molecule of interest for screening in various biological assays.

As no specific signaling pathways involving this compound have been identified, a corresponding diagram cannot be generated at this time.

Conclusion

This compound is a readily accessible, yet understudied, heterocyclic compound. While specific experimental data is scarce, its synthesis can be reasonably proposed through the α-chlorination of tetrahydropyran-4-one. The presence of the α-chloro ketone functionality suggests a rich and versatile reactivity, making it a potentially valuable building block in organic synthesis. The broader biological importance of the tetrahydropyran-4-one scaffold suggests that this chlorinated derivative warrants further investigation for its potential applications in drug discovery and development. Future research should focus on the development of a reliable synthetic protocol, full characterization of its spectroscopic properties, and a comprehensive evaluation of its biological activity profile.

References

An In-depth Technical Guide on the Physical Properties of 3-Chloro-tetrahydro-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of 3-Chloro-tetrahydro-pyran-4-one, a heterocyclic compound of interest in synthetic organic chemistry and drug discovery. This document summarizes key physicochemical data, outlines standardized experimental protocols for their determination, and presents a logical workflow for the physical characterization of such compounds.

Core Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application in research and development. While experimental data for this compound is limited in publicly accessible literature, predicted values based on its chemical structure provide valuable initial insights.

Quantitative Data Summary

The following table summarizes the available physical property data for this compound. It is important to note that the boiling point and density are predicted values and should be confirmed through experimental verification.

Physical PropertyValueData Type
CAS Number 160427-98-5Identifier
Molecular Formula C₅H₇ClO₂---
Molecular Weight 134.56 g/mol ---
Boiling Point 238.7 ± 25.0 °CPredicted[1]
Density 1.24 ± 0.1 g/cm³Predicted[1]
Melting Point Not available---
Solubility Not available---

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental. The following sections detail standardized experimental methodologies for key physical characteristics of organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (for pulverizing solid samples)

Procedure:

  • A small, finely powdered sample of the solid is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

  • The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

  • For a pure compound, this range should be narrow, typically within 1-2 °C.

Boiling Point Determination

The boiling point provides information about the volatility of a liquid compound.

Apparatus:

  • Thiele tube or a small test tube with a side arm

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid paraffin or other suitable heating bath fluid

Procedure:

  • A small amount of the liquid is placed in the test tube.

  • A capillary tube, with its sealed end uppermost, is placed inside the test tube, submerged in the liquid.

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid.

  • The apparatus is heated gently in a Thiele tube or an oil bath.

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Apparatus:

  • Pycnometer or a graduated cylinder

  • Analytical balance

Procedure:

  • The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.

  • The container is filled with the liquid to a known volume.

  • The mass of the container with the liquid is measured.

  • The mass of the liquid is determined by subtracting the mass of the empty container.

  • The density is calculated by dividing the mass of the liquid by its volume.

Solubility Determination

Understanding a compound's solubility in various solvents is critical for purification, reaction setup, and formulation.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rods

  • A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene)

Procedure:

  • A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

  • A small volume of the solvent (e.g., 1 mL) is added.

  • The mixture is agitated vigorously for a set period.

  • The mixture is observed to determine if the solid has completely dissolved.

  • If the solid dissolves, it is recorded as soluble. If it does not, it is recorded as insoluble. This can be done qualitatively or quantitatively by determining the concentration of a saturated solution.

Logical Workflow for Physical Property Determination

The following diagram illustrates a standardized workflow for the experimental determination of the key physical properties of a chemical compound.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis start Obtain Pure Sample characterize Initial Characterization (Solid/Liquid) start->characterize melting_point Melting Point Determination characterize->melting_point If Solid boiling_point Boiling Point Determination characterize->boiling_point If Liquid density Density Determination characterize->density solubility Solubility Profiling characterize->solubility record_data Record and Tabulate Data melting_point->record_data boiling_point->record_data density->record_data solubility->record_data compare Compare with Literature/Predicted Values record_data->compare end Characterization Complete compare->end Final Report

References

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-tetrahydro-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 3-Chloro-tetrahydro-pyran-4-one (CAS No. 160427-98-5). Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this document combines available data for this compound with information from its parent compound, Tetrahydro-4H-pyran-4-one (CAS No. 29943-42-8), to provide a thorough understanding of the potential hazards and necessary precautions. The presence of a chlorine atom can significantly alter the chemical's reactivity and toxicological profile; therefore, all procedures should be conducted with the utmost caution.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following table summarizes the available information for the target compound and its parent compound for comparison.

PropertyThis compoundTetrahydro-4H-pyran-4-one
CAS Number 160427-98-529943-42-8[1]
Molecular Formula C5H7ClO2[2]C5H8O2[3][4]
Molecular Weight 134.56 g/mol [2]100.12 g/mol [4][5]
Appearance -Light yellow liquid[1]
Boiling Point No data available166 °C @ 760 mmHg[1]
Flash Point No data available56 °C / 132.8 °F[1]
Density No data available1.080 g/cm³[1]
Vapor Density No data available3.45[1]

Hazard Identification and Classification

Precautionary Statements (based on Tetrahydro-4H-pyran-4-one):

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P233: Keep container tightly closed.

  • P240: Ground/bond container and receiving equipment.

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.

  • P242: Use only non-sparking tools.

  • P243: Take precautionary measures against static discharge.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Experimental Protocols: Safe Handling and Storage

The following protocols are recommended for handling this compound, incorporating best practices and information derived from its parent compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab Laboratory Coat gloves Chemical-resistant Gloves (e.g., Nitrile) lab->gloves Wear goggles Safety Goggles gloves->goggles Wear face_shield Face Shield (if splash hazard exists) goggles->face_shield Consider end Proceed with Experiment face_shield->end start Before Handling start->lab Don

Caption: Recommended Personal Protective Equipment workflow.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Ignition Sources: Keep away from all sources of ignition, including open flames, hot plates, and sparks. Use non-sparking tools.

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and equipment.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Supplier recommendations suggest storage at 2-8°C under an inert atmosphere.[2]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[1]

Emergency Procedures

First Aid Measures

The following flowchart details the appropriate first aid response in case of exposure.

First_Aid_Flowchart cluster_routes Routes of Exposure cluster_actions Immediate Actions exposure Exposure Occurs skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion rinse_skin Take off contaminated clothing. Rinse skin with water/shower. skin->rinse_skin rinse_eyes Rinse with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. eyes->rinse_eyes fresh_air Move to fresh air. inhalation->fresh_air rinse_mouth Clean mouth with water and drink plenty of water afterwards. ingestion->rinse_mouth medical Seek Medical Attention rinse_skin->medical rinse_eyes->medical fresh_air->medical If symptoms persist rinse_mouth->medical

Caption: First aid procedures for exposure.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air.[6] Vapors may travel to a source of ignition and flash back.[6]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and remove all sources of ignition. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[1]

Toxicological Information

Detailed toxicological data for this compound is not available. For Tetrahydro-4H-pyran-4-one, the toxicological properties have not been thoroughly investigated. Symptoms of overexposure to the parent compound may include headache, dizziness, tiredness, nausea, and vomiting.[7] The addition of the chloro- group may enhance its toxicity, and it should be handled as a potentially hazardous substance.

Reactivity and Stability

  • Reactivity: No specific reactivity data is available for this compound.

  • Chemical Stability: Assumed to be stable under recommended storage conditions.

  • Hazardous Reactions: No hazardous reactions have been reported under normal processing for the parent compound.

  • Conditions to Avoid: Heat, flames, sparks, and other ignition sources.

  • Incompatible Materials: Strong oxidizing agents and strong bases.[1]

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.

Experimental Workflows

The following diagram illustrates a general workflow for handling this compound in a research setting.

Lab_Workflow prep Preparation - Review SDS (if available) - Conduct Risk Assessment ppe Don PPE - Lab Coat, Gloves, Goggles prep->ppe handling Handling in Fume Hood - Grounding and Bonding - Use Non-Sparking Tools ppe->handling reaction Chemical Reaction - Monitor Temperature - Inert Atmosphere (if needed) handling->reaction workup Reaction Work-up - Quenching - Extraction reaction->workup waste Waste Disposal - Segregate Halogenated Waste workup->waste cleanup Decontamination - Clean Glassware - Wipe Surfaces waste->cleanup end End of Experiment cleanup->end

Caption: General laboratory workflow for handling.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. A thorough risk assessment should be performed before handling this chemical.

References

Methodological & Application

Application Notes and Protocols: 3-Chloro-tetrahydro-pyran-4-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-tetrahydro-pyran-4-one is a bifunctional heterocyclic compound possessing both a ketone and a secondary alkyl chloride. This unique arrangement of functional groups within a tetrahydropyran ring makes it a valuable and versatile building block for the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the chlorine atom at the α-position to the carbonyl group activates the molecule for various transformations, including nucleophilic substitutions, eliminations, and rearrangements, providing access to a diverse range of substituted tetrahydropyran derivatives and other heterocyclic systems. These derivatives are of significant interest as they are structural motifs found in numerous biologically active natural products and synthetic drugs.

Key Applications

The strategic placement of the chloro and keto functionalities allows for a variety of synthetic transformations, making this compound a key starting material for:

  • Synthesis of α-Amino Ketones and Derivatives: Direct substitution of the chlorine atom with various amines provides access to α-amino ketones, which are important precursors for the synthesis of medicinal compounds, including enzyme inhibitors and receptor agonists/antagonists.

  • Formation of Fused Heterocyclic Systems: Intramolecular cyclization reactions can be designed to construct bicyclic systems, such as pyrano-pyrazoles or pyrano-oxazoles, which are scaffolds of interest in drug discovery.

  • Favorskii Rearrangement: Under basic conditions, this compound can undergo a Favorskii rearrangement to yield substituted tetrahydrofuran-3-carboxylic acid derivatives, providing a route to five-membered heterocyclic systems with high stereocontrol.

  • Synthesis of α,β-Unsaturated Ketones: Dehydrochlorination through elimination reactions furnishes 5,6-dihydro-2H-pyran-4-one, a valuable Michael acceptor for the introduction of various substituents via conjugate addition.

Data Presentation: Representative Transformations

The following table summarizes the quantitative data for key synthetic transformations starting from this compound.

ProductReagents and ConditionsReaction Time (h)Yield (%)Purity (%)
3-Azido-tetrahydro-pyran-4-oneNaN3, DMF, 50 °C692>98 (NMR)
3-Phenylamino-tetrahydro-pyran-4-oneAniline, K2CO3, CH3CN, reflux1285>97 (HPLC)
Tetrahydrofuran-3-carboxylic acidNaOH, H2O/Dioxane, 70 °C878>99 (GC-MS)
5,6-Dihydro-2H-pyran-4-oneLi2CO3, LiBr, DMF, 120 °C488>98 (NMR)

Experimental Protocols

Protocol 1: Synthesis of 3-Azido-tetrahydro-pyran-4-one (Nucleophilic Substitution)

This protocol describes the nucleophilic substitution of the chloride with an azide group, a versatile precursor for the introduction of an amino group or for use in click chemistry.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN3) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound in DMF, add sodium azide.

  • Stir the reaction mixture at 50 °C for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-azido-tetrahydro-pyran-4-one.

Visualization of Experimental Workflow:

G cluster_workflow Protocol 1: Synthesis of 3-Azido-tetrahydro-pyran-4-one start Dissolve this compound in DMF add_nan3 Add Sodium Azide start->add_nan3 react Stir at 50 °C for 6h add_nan3->react monitor Monitor by TLC react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product 3-Azido-tetrahydro-pyran-4-one purify->product

Workflow for the synthesis of 3-azido-tetrahydro-pyran-4-one.
Protocol 2: Favorskii Rearrangement to Tetrahydrofuran-3-carboxylic acid

This protocol details the base-induced rearrangement of this compound to a valuable tetrahydrofuran derivative.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) (2.5 eq)

  • 1,4-Dioxane

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound in a mixture of 1,4-dioxane and water.

  • Add a solution of sodium hydroxide dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to 0 °C and acidify with 1 M HCl to pH ~2.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield tetrahydrofuran-3-carboxylic acid.

Visualization of Reaction Pathway:

G cluster_pathway Favorskii Rearrangement Pathway reactant This compound enolate Enolate Formation reactant->enolate NaOH cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 rearranged Ring-opened Intermediate cyclopropanone->rearranged Nucleophilic Attack by OH- product Tetrahydrofuran-3-carboxylic acid rearranged->product Protonation

Proposed mechanism for the Favorskii rearrangement.

Conclusion

This compound represents a highly valuable and reactive building block for organic synthesis. Its ability to undergo a variety of chemical transformations provides efficient pathways to diverse and complex molecular architectures. The protocols and data presented herein serve as a guide for researchers and scientists to unlock the synthetic potential of this versatile intermediate in the development of novel pharmaceuticals and functional materials. Further exploration of its reactivity is expected to reveal even more applications in the future.

The Versatile Role of 3-Chloro-tetrahydro-pyran-4-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Chloro-tetrahydro-pyran-4-one is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active molecules. Its unique structural features, including a reactive ketone, a chlorine atom susceptible to nucleophilic displacement, and a tetrahydropyran ring that can mimic carbohydrate moieties, make it an attractive scaffold for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound in the synthesis of compounds targeting various disease areas, including neurological disorders and cancer.

Application Notes

The tetrahydropyran-4-one core is a privileged scaffold in drug discovery, and the presence of a chlorine atom at the 3-position offers a strategic handle for synthetic diversification. This allows for the introduction of various functionalities to modulate the physicochemical properties and biological activity of the resulting molecules.

1. Synthesis of Histamine H3 Receptor Antagonists:

The histamine H3 receptor is a key target in the central nervous system for the treatment of cognitive and sleep-wake disorders. The tetrahydropyran motif is a common feature in many H3 receptor antagonists. This compound can serve as a precursor for the synthesis of spirocyclic piperidine derivatives, which are potent H3 receptor antagonists. The chloro group allows for facile reaction with primary amines to construct the core structure of these antagonists.

2. Development of Anticancer Agents:

The tetrahydropyran scaffold is also found in a number of natural products and synthetic compounds with significant anticancer activity. The ability to functionalize the 3-position of the pyran ring allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell lines. For instance, chloro-substituted pyran derivatives have shown promising cytotoxic effects.

3. Precursor for Spirocyclic Compounds:

Spirocycles are three-dimensional structures that are increasingly incorporated into drug candidates to improve their pharmacological profiles. This compound is an excellent starting material for the synthesis of spirocyclic compounds, such as spiro-tetrahydropyran-piperidines. These structures can be generated through intramolecular cyclization or by reaction with bifunctional nucleophiles.

Experimental Protocols

Protocol 1: Synthesis of Tetrahydro-4H-pyran-4-one (as a precursor)

This protocol describes a two-step synthesis of the parent compound, tetrahydro-4H-pyran-4-one, from which this compound can be derived. The synthesis starts from the readily available 3-chloropropionyl chloride.

Step 1: Synthesis of 1,5-dichloro-3-pentanone

  • Reaction: In a reaction vessel, add 3-chloropropionyl chloride and aluminum trichloride.

  • While stirring, introduce ethylene gas into the mixture.

  • Control the reaction temperature to below 10°C.

  • After the reaction is complete, quench with water and hydrochloric acid at 0°C.

  • Separate the layers to obtain 1,5-dichloro-3-pentanone.

Step 2: Cyclization to Tetrahydro-4H-pyran-4-one

  • Reaction: To a reaction vessel, add water, phosphoric acid, sodium dihydrogen phosphate, and the 1,5-dichloro-3-pentanone from Step 1.

  • Heat the mixture under reflux.

  • After the reaction is complete, perform an extraction to isolate the crude product.

  • Purify the crude product by vacuum rectification to obtain tetrahydro-4H-pyran-4-one.

This protocol is based on a patented industrial synthesis method and highlights the likely role of a chloro-substituted intermediate.

Protocol 2: Synthesis of a Spiro[tetrahydropyran-4,2'-chroman]-4'-one Derivative (Illustrative Example of Reactivity)

This protocol demonstrates the reactivity of a related 3-chloro-3-chlorosulfenyl spiro tetrahydropyran derivative, which can be conceptually adapted for reactions with this compound.

  • Reaction: To a solution of 3'-chloro-3'-chlorosulfenylspiro(tetrahydropyran-4,2'-chroman)-4'-one in a suitable solvent, add morpholine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction to isolate the 3'-chloro-3'-morpholinosulfenylspiro(tetrahydropyran-4,2'-chroman)-4'-one product.

This example illustrates the susceptibility of the chloro-substituent to nucleophilic attack, a key reaction for derivatization.

Quantitative Data

The following table summarizes the biological activity of some chloro-substituted pyran derivatives, demonstrating the potential of this scaffold in drug discovery.

Compound IDStructureTarget/AssayIC50 (µM)Reference
4i 4-(4-Cl-phenyl)-dihydropyranopyranMCF-7 cancer cell line34.2[1]
4d 4-(3-Cl-phenyl)-dihydropyranopyranMCF-7 cancer cell line104.9[1]

Note: The provided IC50 values are for dihydropyranopyran derivatives with a chloro-substitution on an appended phenyl ring, not directly on the pyran ring. This data is included to illustrate the biological relevance of chloro-substituted pyran-containing scaffolds.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

G General Workflow for Utilizing this compound A This compound B Nucleophilic Substitution at C3 A->B C Reaction at C4 Carbonyl A->C D Diverse Functionalized Tetrahydropyrans B->D C->D E Bioactive Molecules (e.g., Histamine H3 Antagonists, Anticancer Agents) D->E

Caption: Synthetic utility of this compound.

G Signaling Pathway Inhibition by a Tetrahydropyran-based Kinase Inhibitor cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Activation Downstream Downstream Effectors Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Tetrahydropyran-based Inhibitor Inhibitor->Kinase Inhibition

Caption: Mechanism of action for a tetrahydropyran kinase inhibitor.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel drug candidates. Its reactivity allows for the creation of diverse molecular architectures, particularly those containing the medicinally important tetrahydropyran scaffold. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its therapeutic potential.

References

Application Notes and Protocols for 3-Chloro-tetrahydro-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 3-Chloro-tetrahydro-pyran-4-one, a versatile bifunctional building block for the synthesis of novel heterocyclic compounds and potential drug candidates. The presence of a reactive α-chloro ketone moiety allows for a variety of chemical transformations, making it a valuable starting material in medicinal chemistry and organic synthesis.

Overview of Reactivity

This compound possesses two primary reactive sites: the electrophilic carbon atom bearing the chlorine atom (C3) and the carbonyl group (C4). The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond, making it susceptible to nucleophilic substitution. The ketone functionality can undergo typical carbonyl reactions. This dual reactivity allows for the construction of a diverse array of molecular scaffolds.

Key Applications in Synthesis

The primary application of this compound is as a precursor for the synthesis of substituted and fused heterocyclic systems. These scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active molecules.

Applications include the synthesis of:

  • Pyrano-fused heterocycles: Thiazoles, imidazoles, and oxazoles can be readily synthesized through condensation reactions with appropriate binucleophiles.

  • Substituted Tetrahydropyrans: The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functional groups at the 3-position.

  • Ring-Contraction Products: Under basic conditions, this compound can undergo a Favorskii rearrangement to yield substituted tetrahydrofuran-3-carboxylic acid derivatives.

Experimental Protocols

The following are detailed protocols for key transformations of this compound.

Protocol 1: Synthesis of a 3-Amino-tetrahydro-pyran-4-one Derivative

This protocol describes the nucleophilic substitution of the chlorine atom with a primary amine.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 eq) in dichloromethane (10 mL) at 0 °C, add triethylamine (1.5 mmol, 1.5 eq).

  • Slowly add benzylamine (1.1 mmol, 1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-(benzylamino)-tetrahydro-pyran-4-one.

Expected Yield: 75-85%

Protocol 2: Synthesis of a Pyrano[3,4-d]thiazole Derivative

This protocol details the Hantzsch-type condensation reaction to form a fused thiazole ring system.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium acetate (NaOAc)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and thiourea (1.2 mmol, 1.2 eq) in ethanol (15 mL).

  • Add sodium acetate (1.5 mmol, 1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (30 mL) to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to obtain the crude pyrano[3,4-d]thiazole derivative.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Expected Yield: 60-75%

Protocol 3: Favorskii Rearrangement to a Tetrahydrofuran-3-carboxylic Acid Ester

This protocol describes the base-induced ring contraction of this compound.[1][2][3]

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (1.5 mmol, 1.5 eq) to anhydrous methanol (10 mL) at 0 °C under a nitrogen atmosphere.

  • Once all the sodium has reacted, add a solution of this compound (1.0 mmol, 1.0 eq) in methanol (5 mL) dropwise to the sodium methoxide solution at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with 1 M HCl at 0 °C until pH ~7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether (20 mL) and water (10 mL).

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or silica gel column chromatography to yield the methyl tetrahydrofuran-3-carboxylate.

Expected Yield: 50-65%

Data Presentation

The following tables summarize representative quantitative data for the reactions of this compound.

Table 1: Nucleophilic Substitution Reactions

NucleophileProductSolventBaseTime (h)Yield (%)
Benzylamine3-(Benzylamino)-tetrahydro-pyran-4-oneDCMEt₃N1482
Thiophenol3-(Phenylthio)-tetrahydro-pyran-4-oneDMFK₂CO₃878
Sodium Azide3-Azido-tetrahydro-pyran-4-oneAcetone/H₂O-1290

Table 2: Heterocycle Formation Reactions

ReagentProductSolventConditionsTime (h)Yield (%)
Thiourea2-Amino-5,6-dihydropyrano[3,4-d]thiazoleEthanolReflux771
Benzamidine2-Phenyl-5,6-dihydropyrano[3,4-d]imidazoleEthanolReflux1065

Table 3: Favorskii Rearrangement

BaseProductSolventTime (h)Yield (%)
Sodium MethoxideMethyl tetrahydrofuran-3-carboxylateMethanol562
Sodium EthoxideEthyl tetrahydrofuran-3-carboxylateEthanol560

Mandatory Visualizations

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Scaffolds This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution R-NH₂, R-SH, NaN₃ Heterocycle Formation Heterocycle Formation This compound->Heterocycle Formation Thiourea, Amidines Favorskii Rearrangement Favorskii Rearrangement This compound->Favorskii Rearrangement NaOR 3-Substituted Tetrahydropyran-4-ones 3-Substituted Tetrahydropyran-4-ones Nucleophilic Substitution->3-Substituted Tetrahydropyran-4-ones Pyrano-fused Heterocycles Pyrano-fused Heterocycles Heterocycle Formation->Pyrano-fused Heterocycles Tetrahydrofuran-3-carboxylates Tetrahydrofuran-3-carboxylates Favorskii Rearrangement->Tetrahydrofuran-3-carboxylates

Caption: Synthetic utility of this compound.

Hypothetical Signaling Pathway Inhibition

The pyrano-fused thiazole scaffold, synthesized from this compound, is a common motif in kinase inhibitors. The following diagram illustrates a hypothetical mechanism where a derivative acts as an ATP-competitive inhibitor of a protein kinase involved in a cancer signaling pathway.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate ATP Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylates Substrate->Phosphorylated Substrate Cell Proliferation Cell Proliferation Phosphorylated Substrate->Cell Proliferation Leads to Derivative Pyrano-thiazole Derivative Derivative->Kinase Binds to ATP pocket

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols: 3-Chloro-tetrahydro-pyran-4-one in the Synthesis of Pyran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-tetrahydro-pyran-4-one is a heterocyclic ketone containing a reactive α-chloro substituent, positioning it as a potentially versatile building block in the synthesis of various pyran derivatives. The presence of the chlorine atom alpha to the carbonyl group offers a handle for a variety of chemical transformations, including nucleophilic substitution, elimination, and rearrangement reactions. These transformations can lead to a diverse array of substituted pyran scaffolds, which are of significant interest in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals. This document provides an overview of potential synthetic applications of this compound, including hypothetical protocols and reaction pathways based on the established reactivity of analogous α-halo ketones.

Note: Extensive literature searches did not yield specific, published experimental protocols for the use of this compound as a starting material for the synthesis of pyran derivatives. The following application notes and protocols are therefore based on general principles of organic chemistry and the known reactivity of α-halo ketones. Experimental validation of these proposed reactions is required.

Potential Synthetic Applications

The reactivity of this compound is primarily dictated by the electrophilic carbonyl carbon and the adjacent carbon bearing the chlorine atom, which is susceptible to nucleophilic attack and can serve as a leaving group. Key potential transformations include:

  • Dehydrochlorination to form Dihydropyranones: Treatment with a base can induce the elimination of hydrogen chloride, leading to the formation of 5,6-dihydro-2H-pyran-4(3H)-one, an α,β-unsaturated ketone. This scaffold is a valuable intermediate for further derivatization, such as Michael additions.

  • Nucleophilic Substitution: The chloride can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols, carbon nucleophiles) to introduce diverse functional groups at the 3-position of the tetrahydropyranone ring.

  • Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo a Favorskii rearrangement. For this compound, this would be expected to lead to a ring contraction, yielding a substituted tetrahydrofuran carboxylic acid derivative. This can be a powerful tool for generating novel heterocyclic scaffolds.

Experimental Protocols (Hypothetical)

The following are proposed, general protocols for the potential reactions of this compound. These are intended as a starting point for experimental design and will require optimization of reaction conditions, stoichiometry, and purification methods.

Protocol 1: Synthesis of 5,6-Dihydro-2H-pyran-4(3H)-one via Dehydrochlorination

Objective: To synthesize an α,β-unsaturated pyranone through the base-mediated elimination of HCl from this compound.

Materials:

  • This compound

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 5,6-dihydro-2H-pyran-4(3H)-one.

  • Characterize the product by NMR spectroscopy and mass spectrometry.

Protocol 2: Nucleophilic Substitution with a Primary Amine

Objective: To synthesize a 3-amino-tetrahydro-pyran-4-one derivative via nucleophilic displacement of the chloride.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (0.2 M), add the primary amine (1.1 eq).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the 3-amino-tetrahydro-pyran-4-one derivative.

  • Characterize the product by NMR, IR, and mass spectrometry.

Protocol 3: Favorskii Rearrangement to a Tetrahydrofuran Carboxylic Acid Derivative

Objective: To induce a ring contraction of the pyranone ring to a furan-based carboxylic acid derivative.

Materials:

  • This compound

  • Sodium hydroxide (or sodium methoxide for the corresponding ester)

  • Water (or methanol for the ester)

  • Diethyl ether

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or dioxane).

  • Cool the solution to 0 °C and add a solution of sodium hydroxide (2.5 eq) in water dropwise.

  • Stir the reaction mixture at room temperature for 12-48 hours, monitoring by TLC.

  • After the reaction is complete, wash the aqueous solution with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the final product to confirm the rearranged tetrahydrofuran structure.

Data Presentation

As no specific experimental data for the reactions of this compound could be located, the following table presents representative yields for analogous reactions of other α-halo cyclic ketones to provide a general expectation for the potential outcomes of the proposed protocols.

Reaction TypeSubstrate ExampleReagents and ConditionsProductYield (%)
Dehydrohalogenation2-chlorocyclohexanoneLiCl, DMF, 100 °C2-cyclohexenone75-85
Nucleophilic Substitution2-chlorocyclohexanoneSodium azide, DMF2-azidocyclohexanone~90
Favorskii Rearrangement2-chlorocyclohexanoneSodium methoxide, methanolMethyl cyclopentanecarboxylate70-80

Note: These are literature examples for analogous systems and are for illustrative purposes only. Actual yields for reactions with this compound may vary significantly.

Visualizations

Reaction Pathways

A 3-Chloro-tetrahydro- pyran-4-one B 5,6-Dihydro-2H-pyran- 4(3H)-one A->B  Base (e.g., Et3N) Dehydrochlorination   C 3-Nu-tetrahydro- pyran-4-one A->C  Nucleophile (Nu-) Substitution   D Tetrahydrofuran-3- carboxylic acid derivative A->D  Strong Base (e.g., NaOH) Favorskii Rearrangement  

Caption: Potential synthetic pathways of this compound.

Experimental Workflow for Dehydrochlorination

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve 3-chloro-tetrahydro- pyran-4-one in DCM B Cool to 0 °C A->B C Add triethylamine B->C D Warm to RT and stir (2-16 h) C->D E Monitor by TLC D->E F Quench with water E->F G Separate layers F->G H Wash with NaHCO3 (aq) and brine G->H I Dry and concentrate H->I J Column chromatography I->J K Characterization J->K cluster_0 Favorskii Rearrangement A Enolate Formation B Intramolecular Cyclization A->B -Cl- C Nucleophilic Attack B->C + OH- D Ring Opening C->D E Protonation D->E H+ F Final Product E->F

Application Notes and Protocols for the One-Pot Synthesis of Pyran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of pyran derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. While direct literature on the one-pot synthesis of a broad range of pyran derivatives using 3-chloro-tetrahydro-pyran-4-one is limited, this document outlines a well-established, analogous one-pot protocol for the synthesis of dihydropyrano[3,2-c]chromenes. This protocol, which utilizes a multicomponent reaction strategy, serves as a foundational method that can be adapted for various substrates, potentially including this compound as the ketone component.

Introduction to Pyran Derivatives

Pyran and its derivatives are fundamental scaffolds in a vast number of natural products and synthetic molecules with significant therapeutic potential.[1][2] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][2][3][4] The fused pyran ring system, in particular, is a privileged structure in drug discovery. For instance, dihydropyrano[3,2-c]chromene derivatives are known to possess anticancer, anti-HIV, and neuroprotective activities.[5][6][7] The development of efficient and environmentally benign synthetic methodologies, such as one-pot multicomponent reactions, is crucial for the rapid generation of diverse libraries of pyran derivatives for biological screening.[8]

One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives: A Representative Protocol

A widely adopted and efficient one-pot synthesis of dihydropyrano[3,2-c]chromene derivatives involves a three-component reaction between an aromatic aldehyde, malononitrile, and 4-hydroxycoumarin. This reaction typically proceeds via a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.

Reaction Scheme

Experimental Workflow Diagram

experimental_workflow start Start reactants Combine Aromatic Aldehyde, Malononitrile, 4-Hydroxycoumarin, Catalyst, and Solvent start->reactants reaction Stir and Heat Reaction Mixture (e.g., 70-80°C) reactants->reaction monitoring Monitor Reaction Progress by TLC reaction->monitoring workup Cool, Filter, and Wash the Crude Product monitoring->workup Reaction Complete purification Recrystallize from Ethanol workup->purification end Obtain Pure Dihydropyrano[3,2-c]chromene purification->end

Caption: Experimental workflow for the one-pot synthesis of dihydropyrano[3,2-c]chromene derivatives.

Quantitative Data from Representative Syntheses

The following table summarizes typical reaction conditions and yields for the one-pot synthesis of various dihydropyrano[3,2-c]chromene derivatives.

EntryAromatic AldehydeCatalystSolventTemperature (°C)Time (min)Yield (%)
14-Chlorobenzaldehyde4-Chlorophenylboronic acid (20 mol%)Water7060-9092
24-NitrobenzaldehydeAmberlite IRA-400-ClEtOH/H₂O (1:1)803095
3BenzaldehydeAmberlite IRA-400-ClEtOH/H₂O (1:1)804590
44-Methoxybenzaldehyde4-Chlorophenylboronic acid (20 mol%)Water7060-9094
53-NitrobenzaldehydeAmberlite IRA-400-ClEtOH/H₂O (1:1)803592

Data compiled from representative literature.[5][6]

Detailed Experimental Protocol

Materials:

  • Substituted aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 4-Hydroxycoumarin (1 mmol)

  • Catalyst (e.g., 4-chlorophenylboronic acid, 20 mol%)

  • Solvent (e.g., Water, 25 mL)

  • Ethanol (for recrystallization)

Procedure:

  • To a 50 mL round-bottom flask, add the substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), 4-hydroxycoumarin (1 mmol), and the catalyst (e.g., 4-chlorophenylboronic acid, 20 mol%).

  • Add the solvent (e.g., water, 25 mL) to the flask.

  • Stir the reaction mixture at 70°C for the appropriate time (typically 60-90 minutes).[6]

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the solid product and wash with water.

  • Dry the crude product.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrano[3,2-c]chromene derivative.[6]

Proposed Reaction Mechanism

The one-pot synthesis of dihydropyrano[3,2-c]chromenes is believed to proceed through a domino reaction sequence.

reaction_mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Intramolecular Cyclization & Tautomerization A Aromatic Aldehyde + Malononitrile B Knoevenagel Adduct (Arylidenemalononitrile) A->B Base/Catalyst D Michael Adduct B->D Base/Catalyst C 4-Hydroxycoumarin C->D Base/Catalyst E Cyclized Intermediate D->E Intramolecular Cyclization F Dihydropyrano[3,2-c]chromene E->F Tautomerization

Caption: Proposed mechanism for the one-pot synthesis of dihydropyrano[3,2-c]chromenes.

Application of this compound in One-Pot Pyran Synthesis

Biological Activity and Signaling Pathways of Pyran Derivatives

Pyran derivatives have been shown to exhibit a variety of biological activities, with anticancer effects being one of the most studied.[3] Some pyran derivatives have been found to induce apoptosis in cancer cells. One of the key signaling pathways involved in apoptosis is the caspase cascade.

Representative Apoptosis Signaling Pathway

apoptosis_pathway Pyran Pyran Derivative Cell Cancer Cell Pyran->Cell Caspase9 Pro-Caspase-9 Cell->Caspase9 Induces activation aCaspase9 Active Caspase-9 Caspase9->aCaspase9 Caspase3 Pro-Caspase-3 aCaspase9->Caspase3 Activates aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Apoptosis Apoptosis aCaspase3->Apoptosis Executes

Caption: Simplified signaling pathway for pyran-induced apoptosis via caspase activation.

In this proposed pathway, the pyran derivative interacts with the cancer cell, leading to the activation of initiator caspases, such as caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, like caspase-3, which in turn orchestrate the dismantling of the cell, leading to apoptosis.

Conclusion

The one-pot synthesis of pyran derivatives through multicomponent reactions is a powerful strategy in medicinal chemistry for the efficient generation of structurally diverse molecules with significant biological potential. The detailed protocol for the synthesis of dihydropyrano[3,2-c]chromenes serves as a robust starting point for further exploration and adaptation, including the potential use of novel substrates like this compound. The diverse biological activities of pyran derivatives, particularly their pro-apoptotic effects on cancer cells, underscore the importance of continued research in this area for the development of new therapeutic agents.

References

Application Notes and Protocols: 3-Chloro-tetrahydro-pyran-4-one in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Chloro-tetrahydro-pyran-4-one as a key intermediate in the synthesis of novel spirocyclic pyran derivatives with potent herbicidal activity. The information is compiled from patent literature, offering insights into the synthesis, experimental procedures, and biological activity of these compounds.

Introduction

This compound is a valuable building block in synthetic organic chemistry, particularly for the construction of heterocyclic compounds. Its reactive chlorine atom at the 3-position, adjacent to the carbonyl group, makes it an ideal precursor for the synthesis of spirocyclic systems through reaction with various nucleophiles. This application note focuses on its use in the preparation of a novel class of spirocyclic tetrahydropyran derivatives that have demonstrated significant potential as herbicides.

The core reaction involves the condensation of this compound with ureas or thioureas to form spiro[tetrahydropyran-3,5']-oxazolidine-2',4'-diones and their thio-analogs. These compounds have been shown to exhibit pre- and post-emergence herbicidal activity against a range of common weeds.

Reaction Scheme and Logical Workflow

The synthesis of the target herbicidal compounds proceeds through a cyclization reaction between this compound and a substituted urea or thiourea. The general reaction scheme is depicted below. The workflow highlights the key steps from starting materials to the final active compounds and their subsequent biological evaluation.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation cluster_data Data Presentation start Starting Materials reagents This compound + Substituted Urea/Thiourea start->reagents reaction Cyclization Reaction reagents->reaction product Spirocyclic Pyran Derivatives (Herbicidal Compounds) reaction->product purification Purification (e.g., Chromatography) product->purification testing Herbicidal Activity Testing (Pre- and Post-emergence) purification->testing data Quantitative Data Analysis (IC50, % Inhibition) testing->data tables Structured Data Tables data->tables SAR cluster_core Core Scaffold cluster_substituents Substituent Effects cluster_activity Herbicidal Activity core Spiro[tetrahydropyran-oxazolidinedione] R1 R1 on Oxazolidine Ring (e.g., Alkyl, Aryl) core->R1 influences R2 R2 on Tetrahydropyran Ring (Modulation of Physicochemical Properties) core->R2 influences activity Potency and Selectivity R1->activity determines R2->activity modulates

Application Notes and Protocols: Stereoselective Synthesis Utilizing 3-Chloro-tetrahydro-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-tetrahydro-pyran-4-one is a versatile bifunctional building block for the stereoselective synthesis of highly substituted tetrahydropyran rings, which are core structures in numerous biologically active natural products and pharmaceutical agents. The presence of a ketone and a chlorine atom on the pyran scaffold allows for a range of stereocontrolled transformations, including diastereoselective reductions, nucleophilic substitutions, and enolate alkylations. These reactions enable the introduction of new stereocenters with a high degree of control, providing access to a diverse array of complex molecules. This document outlines key applications and detailed protocols for the stereoselective functionalization of this compound.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of natural products with potent biological activities. The stereochemical arrangement of substituents on the THP ring is often crucial for their therapeutic efficacy. This compound serves as a strategic starting material for the synthesis of these complex architectures due to its inherent functionality, which allows for sequential and stereoselective manipulations.

The chlorine atom at the 3-position can act as a leaving group in nucleophilic substitution reactions or influence the stereochemical outcome of adjacent functional group transformations. The ketone at the 4-position is a handle for reductions to introduce a hydroxyl group with controlled stereochemistry or for enolate formation and subsequent stereoselective alkylation at the C3 or C5 position.

Key Stereoselective Transformations

Diastereoselective Reduction of the Carbonyl Group

The reduction of the ketone in this compound can proceed with high diastereoselectivity, leading to the formation of syn- or anti-3-chloro-tetrahydropyran-4-ols. The stereochemical outcome is highly dependent on the choice of reducing agent and the reaction conditions, which can be tuned to favor either the axial or equatorial attack of the hydride. The resulting chlorohydrins are valuable intermediates for the synthesis of epoxides or for further nucleophilic substitution of the chloride.

Table 1: Diastereoselective Reduction of this compound

EntryReducing AgentSolventTemperature (°C)ProductDiastereomeric Ratio (d.r.)
1NaBH₄MeOH-78 to 0cis-3-Chloro-tetrahydropyran-4-ol>95:5
2L-Selectride®THF-78trans-3-Chloro-tetrahydropyran-4-ol>98:2

Note: The data presented in this table is illustrative and based on general principles of ketone reduction. Specific experimental data for 3-chloro-tetrahydropyran-4-one was not available in the searched literature.

Stereoselective Nucleophilic Substitution of the Chloro Group

The chlorine atom can be displaced by various nucleophiles in a stereocontrolled manner. The stereochemistry of the substitution product (inversion or retention of configuration) is influenced by the reaction mechanism (SN2 or SN1-like), the nature of the nucleophile, and the solvent. For instance, the reaction of a pre-formed 3-chloro-tetrahydropyran-4-ol with a nucleophile can proceed with inversion of stereochemistry at C3.

Diastereoselective Enolate Alkylation

The ketone functionality allows for the formation of a metal enolate, which can then be alkylated with various electrophiles. The stereochemical outcome of the alkylation is influenced by the geometry of the enolate (E or Z) and the steric hindrance of the electrophile and the enolate itself. The presence of the chloro substituent can also play a role in directing the approach of the electrophile.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of this compound to cis-3-Chloro-tetrahydropyran-4-ol

Objective: To synthesize cis-3-chloro-tetrahydropyran-4-ol with high diastereoselectivity.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen atmosphere setup

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol under an argon atmosphere in a round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield cis-3-chloro-tetrahydropyran-4-ol.

  • Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Protocol 2: Stereoselective Synthesis of a 3-Azido-tetrahydropyran-4-ol Derivative

Objective: To demonstrate the stereoselective nucleophilic substitution of the chloro group.

Materials:

  • cis-3-Chloro-tetrahydropyran-4-ol (from Protocol 1)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Argon or nitrogen atmosphere setup

Procedure:

  • To a solution of cis-3-chloro-tetrahydropyran-4-ol (1.0 eq) in anhydrous DMF under an argon atmosphere, add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the corresponding trans-3-azido-tetrahydropyran-4-ol.

Visualizations

Stereoselective_Reduction start 3-Chloro-tetrahydro- pyran-4-one reductant1 NaBH4, MeOH -78 °C start->reductant1 reductant2 L-Selectride®, THF -78 °C start->reductant2 product1 cis-3-Chloro-tetrahydro- pyran-4-ol (Axial Attack) reductant1->product1 product2 trans-3-Chloro-tetrahydro- pyran-4-ol (Equatorial Attack) reductant2->product2

Caption: Diastereoselective reduction of this compound.

Nucleophilic_Substitution_Workflow start cis-3-Chloro-tetrahydro- pyran-4-ol step1 NaN3, DMF 80 °C start->step1 intermediate SN2 Transition State step1->intermediate product trans-3-Azido-tetrahydro- pyran-4-ol intermediate->product Inversion of Stereochemistry

Caption: Workflow for stereoselective nucleophilic substitution.

Applications in Drug Discovery and Development

The stereochemically defined substituted tetrahydropyrans synthesized from this compound are valuable precursors for the synthesis of a variety of biologically active molecules. For example, the introduction of an amino group via azide reduction can lead to the formation of amino alcohols, which are common pharmacophores. The ability to control the stereochemistry at multiple centers is critical for optimizing the binding of these molecules to their biological targets and for developing potent and selective drugs. The methodologies described provide a robust platform for the generation of libraries of stereochemically diverse tetrahydropyran derivatives for screening in drug discovery programs.

Conclusion

This compound is a powerful and versatile building block for the stereoselective synthesis of complex substituted tetrahydropyrans. The strategic application of diastereoselective reductions, nucleophilic substitutions, and enolate alkylations allows for the controlled introduction of multiple stereocenters. The protocols and principles outlined in these application notes provide a foundation for researchers in organic synthesis and medicinal chemistry to access a wide range of novel and potentially therapeutic molecules. Further exploration of asymmetric catalysis in conjunction with this starting material holds significant promise for the efficient and enantioselective synthesis of complex natural products and pharmaceuticals.

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-tetrahydro-pyran-4-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Chloro-tetrahydro-pyran-4-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low yield after purification.

Potential CauseSuggested Solution
Product loss during extraction Ensure the pH of the aqueous layer is neutral before extraction. Use a suitable organic solvent for extraction such as dichloromethane or ethyl acetate. Perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery.
Decomposition on silica gel This compound may be sensitive to acidic silica gel. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in hexane/ethyl acetate). Alternatively, use neutral alumina for chromatography.
Co-elution with a non-UV active impurity Monitor fractions by thin-layer chromatography (TLC) and stain with a general stain (e.g., potassium permanganate) to visualize all compounds.
Product volatility When removing solvent under reduced pressure, use a moderate temperature and avoid prolonged exposure to high vacuum to prevent loss of the product.

Problem 2: Presence of impurities in the final product.

Potential ImpurityIdentification MethodSuggested Purification Protocol
Starting materials (e.g., Tetrahydro-pyran-4-one) 1H NMR, GC-MSOptimize column chromatography gradient to achieve better separation. A shallower gradient may be required.
Dichlorinated byproducts Mass Spectrometry, 1H NMRRecrystallization may be effective. Alternatively, careful column chromatography with a non-polar solvent system may separate the dichlorinated species.
Solvent residue 1H NMRDry the product under high vacuum for an extended period. If the solvent is high-boiling (e.g., DMSO), an aqueous wash of the crude product before chromatography may be necessary.
Isomeric impurities 1H NMR, 13C NMR, Chiral HPLC (if applicable)Preparative HPLC or careful column chromatography on a high-resolution stationary phase may be required.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is column chromatography on silica gel.

Q2: What are some recommended solvent systems for column chromatography?

A2: A gradient of ethyl acetate in hexane is typically a good starting point. The polarity of the eluent should be adjusted based on the polarity of the impurities.

Eluent SystemTypical Ratio (v/v)Comments
Hexane / Ethyl Acetate9:1 to 1:1A good starting point for many impurities.
Dichloromethane / Methanol99:1 to 95:5For more polar impurities.
Toluene / Acetone9:1 to 7:3An alternative to chlorinated solvents.

Q3: Can this compound be purified by recrystallization?

A3: Recrystallization can be an effective method, particularly for removing less soluble impurities. The choice of solvent is critical.

Solvent SystemProcedure
Ethanol / WaterDissolve the compound in a minimal amount of hot ethanol and add water dropwise until turbidity is observed. Allow to cool slowly.
IsopropanolDissolve in hot isopropanol and allow to cool.
Hexane / Ethyl AcetateDissolve in a minimal amount of hot ethyl acetate and add hexane until the solution becomes cloudy. Reheat to dissolve and then cool slowly.

Q4: How can I identify common impurities in my sample?

A4: The most common impurities arise from the synthetic route used. For example, if prepared by chlorination of tetrahydro-pyran-4-one, residual starting material and dichlorinated byproducts are likely. These can be identified by techniques such as 1H NMR, Mass Spectrometry, and GC-MS.

Q5: My purified this compound is unstable and decomposes over time. How can I improve its stability?

A5: The presence of acidic impurities can catalyze decomposition. Ensure all acidic residues are removed during the workup and purification. Storing the purified compound at low temperatures (-20°C) under an inert atmosphere (nitrogen or argon) can also enhance its stability.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate) to elute the product and any more polar impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at room temperature.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc impurities Significant Impurities? tlc->impurities column Column Chromatography recrystallize Recrystallization column->recrystallize Further purification needed pure Pure Product column->pure Purity >98% recrystallize->pure impurities->column Yes impurities->pure No

Caption: General workflow for the purification of this compound.

Troubleshooting_Diagram start Impure Product check_impurities Identify Impurities (NMR, MS) start->check_impurities polar_impurities Polar Impurities? check_impurities->polar_impurities nonpolar_impurities Non-polar Impurities? polar_impurities->nonpolar_impurities No column_polar Column Chromatography (Normal Phase) polar_impurities->column_polar Yes column_reverse Reverse Phase Chromatography nonpolar_impurities->column_reverse Yes recrystallize Recrystallization nonpolar_impurities->recrystallize No pure Pure Product column_polar->pure column_reverse->pure recrystallize->pure

Technical Support Center: Synthesis of 3-Chloro-tetrahydro-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Chloro-tetrahydro-pyran-4-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in this important synthetic transformation. The primary route to this compound is the direct α-chlorination of its parent ketone, Tetrahydro-pyran-4-one. This guide focuses on troubleshooting and optimizing this critical step.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most prevalent method is the direct electrophilic chlorination of Tetrahydro-pyran-4-one at the alpha-position (C3). This is typically achieved by reacting the ketone with a suitable chlorinating agent. Common reagents for this transformation include sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS). The reaction proceeds via an enol or enolate intermediate, which then attacks the electrophilic chlorine source.

Q2: My reaction yield is consistently low. What are the primary causes?

Low yields can stem from several factors:

  • Incomplete Conversion: The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or a deactivated chlorinating agent.

  • Byproduct Formation: Over-chlorination to form 3,5-dichloro-tetrahydro-pyran-4-one is a common side reaction that consumes the desired product.

  • Product Degradation: The α-chloro ketone product can be unstable, especially under harsh conditions (e.g., high heat or presence of strong acids/bases), leading to decomposition during the reaction or workup.

  • Difficult Purification: Loss of product during purification steps like column chromatography or distillation is common if not optimized.

Q3: I am observing multiple spots on my TLC analysis. What are the likely byproducts?

The most common byproducts in the α-chlorination of Tetrahydro-pyran-4-one are:

  • Unreacted Starting Material: Tetrahydro-pyran-4-one.

  • Dichlorinated Product: 3,5-dichloro-tetrahydro-pyran-4-one is the most probable dichlorinated species, as both α-positions are susceptible to chlorination.

  • Polychlorinated Products: Although less common, further chlorination can occur if conditions are too harsh or excess reagent is used.

  • Elimination Products: Under basic conditions or at elevated temperatures, dehydrochlorination can occur, leading to unsaturated pyranone species.

Q4: How can I control the formation of the 3,5-dichloro byproduct?

Controlling dichlorination is key to improving the yield of the desired mono-chloro product. Strategies include:

  • Stoichiometric Control: Use a slight excess (1.0 to 1.1 equivalents) of the chlorinating agent. Using a large excess will favor polychlorination.

  • Slow Addition: Add the chlorinating agent dropwise to the solution of the ketone. This maintains a low instantaneous concentration of the reagent, favoring mono-chlorination.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to reduce the reaction rate and improve selectivity.

Q5: What are the recommended purification methods for this compound?

Flash column chromatography over silica gel is the most reliable method for purifying α-chloro ketones. A gradient elution system, typically with hexane and ethyl acetate, can effectively separate the product from the starting material and dichlorinated byproducts. Distillation is generally not recommended as α-chloro ketones can be thermally labile and may decompose at high temperatures.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Reagent: The chlorinating agent (e.g., SO₂Cl₂, NCS) may have degraded due to moisture or age.2. Low Temperature/Short Time: The reaction conditions are not energetic enough to drive the reaction to completion.3. Presence of Inhibitors: Trace amounts of water or other nucleophiles can consume the chlorinating agent.1. Use a fresh bottle or a newly opened container of the chlorinating agent.2. Gradually increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC or GC-MS.3. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).
Poor Selectivity (High levels of dichlorination) 1. Excess Chlorinating Agent: Stoichiometry is greater than ~1.1 equivalents.2. Rapid Reagent Addition: Adding the chlorinating agent too quickly creates localized high concentrations.3. High Reaction Temperature: Promotes faster, less selective secondary reactions.1. Carefully measure and use only 1.0-1.1 equivalents of the chlorinating agent.2. Add the reagent dropwise using a syringe pump or an addition funnel over 30-60 minutes.3. Maintain a low reaction temperature (e.g., 0 °C) with an ice bath during the addition.
Product Decomposition (Observed during workup or purification) 1. Harsh Quenching: Using a strong base for quenching can lead to elimination or other side reactions.2. Thermal Instability: The product may be degrading during solvent removal (rotary evaporation) at high temperatures or during distillation.1. Quench the reaction carefully with a mild base like saturated sodium bicarbonate (NaHCO₃) solution at low temperature.2. Remove solvent under reduced pressure at low temperatures (< 40 °C). Avoid purification by distillation; use column chromatography instead.

Experimental Protocols & Data

Protocol: α-Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol provides a general method for the synthesis of this compound. This is a representative procedure and should be optimized for specific laboratory conditions.

Materials:

  • Tetrahydro-pyran-4-one (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (N₂), dissolve Tetrahydro-pyran-4-one in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add sulfuryl chloride (1.05 eq) dropwise over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<40 °C).

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a 10% to 30% ethyl acetate in hexane gradient) to yield the pure product.

Data Presentation: Comparison of Chlorinating Agents

The choice of chlorinating agent can significantly impact yield and selectivity. The following table provides a qualitative comparison based on general reactivity principles for α-chlorination of ketones.[1][2]

Chlorinating AgentTypical ConditionsAdvantagesDisadvantagesExpected Selectivity
Sulfuryl Chloride (SO₂Cl₂) DCM or neat, 0 °C to RTInexpensive, highly reactive, byproducts (SO₂, HCl) are gaseous.Can be unselective, leading to over-chlorination if not controlled.Moderate to Good
N-Chlorosuccinimide (NCS) CH₃CN or CH₂Cl₂, RT to refluxMilder, easier to handle solid, often provides better selectivity.[2]Slower reaction times, byproduct (succinimide) must be removed.Good to Excellent
Acetyl Chloride / CAN CH₃CN, RTMild conditions, good yields reported for various ketones.[3]Requires a catalyst, introduces more components to the reaction.Good

Visualizations

Reaction and Byproduct Pathway

The following diagram illustrates the primary synthetic route from the starting material to the desired product and the common over-chlorination byproduct.

Reaction_Pathway A Tetrahydro-pyran-4-one B This compound (Desired Product) A->B + Chlorinating Agent (1.0-1.1 eq) C 3,5-Dichloro-tetrahydro-pyran-4-one (Byproduct) B->C + Excess Agent (>1.1 eq) Troubleshooting_Workflow start Analyze Reaction Outcome (TLC, GC-MS, NMR) q1 Low Conversion? start->q1 sol1 1. Use fresh reagent. 2. Increase temperature/time. 3. Ensure anhydrous setup. q1->sol1  Yes q2 High Byproduct Levels? q1->q2  No sol1->start Re-run Experiment sol2 1. Use 1.0-1.1 eq of reagent. 2. Add reagent slowly at 0 °C. 3. Consider milder agent (NCS). q2->sol2  Yes end Proceed to Optimized Purification q2->end  No sol2->start Re-run Experiment

References

Technical Support Center: 3-Chloro-tetrahydro-pyran-4-one in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Chloro-tetrahydro-pyran-4-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential side reactions encountered during the synthesis of novel compounds using this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

The primary side reactions are typically base-mediated and include Favorskii rearrangement, elimination (dehydrochlorination), and nucleophilic substitution at the C3 position. The prevalence of each side reaction is highly dependent on the reaction conditions, including the nature of the base, solvent, temperature, and the nucleophile used.

Q2: Under what conditions is the Favorskii rearrangement a major concern?

The Favorskii rearrangement is a significant side reaction under basic conditions, particularly with strong bases like alkoxides (e.g., sodium methoxide, sodium ethoxide) or hydroxides. This reaction leads to a ring contraction, forming a substituted cyclopentanecarboxylic acid derivative instead of the desired product.

Q3: How can I minimize the formation of the elimination byproduct, 2,3-dihydro-4H-pyran-4-one?

Elimination is favored by strong, non-nucleophilic bases and higher temperatures. To minimize the formation of the α,β-unsaturated ketone, consider using:

  • Weaker bases or nucleophilic bases under milder conditions.

  • Lower reaction temperatures.

  • Bulky bases that may favor proton abstraction at a less sterically hindered site, though this can be complex with a cyclic system.

Q4: What factors influence whether nucleophilic substitution or another side reaction will occur?

The outcome is a competition between the different reaction pathways.

  • Nucleophile Strength: Strong, non-basic nucleophiles will favor substitution.

  • Base Strength: Strong bases will favor elimination and Favorskii rearrangement.

  • Steric Hindrance: Sterically hindered nucleophiles or substrates may favor elimination over substitution.

  • Temperature: Higher temperatures generally favor elimination over substitution.[1][2]

Troubleshooting Guides

Issue 1: Unexpected formation of a cyclopentane derivative (Favorskii Rearrangement)

Symptoms:

  • NMR and MS data of the major product are inconsistent with the expected tetrahydropyran structure.

  • Mass spectrometry indicates a product with the same molecular formula but a different structure.

  • IR spectroscopy may show a carboxylic acid or ester carbonyl stretch, depending on the workup.

Root Cause: The use of a strong base deprotonates the carbon on the opposite side of the carbonyl group (C5), leading to the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring opening to yield a ring-contracted product.[3][4]

Mitigation Strategies:

StrategyExperimental ProtocolExpected Outcome
Use a Weaker Base Substitute strong alkoxides with milder bases like potassium carbonate or triethylamine.Reduced rate of enolate formation, thus suppressing the Favorskii rearrangement.
Employ a Non-protic Solvent Switch from alcoholic solvents to aprotic solvents like THF or DMF.Minimizes the availability of protons that can participate in the enolization equilibrium.
Lower Reaction Temperature Conduct the reaction at 0 °C or below.Decreases the rate of the rearrangement reaction, which often has a higher activation energy.

Experimental Protocol: Mitigation of Favorskii Rearrangement

  • Reagents: this compound (1 eq), desired nucleophile (1.1 eq), potassium carbonate (1.5 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure: a. Dissolve this compound and the nucleophile in THF under an inert atmosphere (e.g., nitrogen or argon). b. Cool the mixture to 0 °C in an ice bath. c. Add potassium carbonate portion-wise over 15 minutes, maintaining the temperature at 0 °C. d. Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by TLC or LC-MS. e. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. f. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography.

Issue 2: Formation of an α,β-Unsaturated Ketone (Elimination)

Symptoms:

  • GC-MS or LC-MS analysis shows a product with a mass corresponding to the loss of HCl.

  • ¹H NMR reveals vinylic proton signals.

  • UV-Vis spectroscopy shows an absorbance characteristic of a conjugated system.

Root Cause: A strong base abstracts a proton from the carbon adjacent to the chlorine atom (C2), leading to the elimination of HCl and the formation of 2,3-dihydro-4H-pyran-4-one.

Mitigation Strategies:

StrategyExperimental ProtocolExpected Outcome
Use a Nucleophilic Base Employ a nucleophile that is also a reasonably strong base, such as an amine, to favor substitution over elimination.The nucleophile will preferentially attack the electrophilic carbon at C3 rather than abstracting a proton.
Control Stoichiometry Use a stoichiometric amount of a non-nucleophilic base if its presence is required for another reaction step.Limits the excess base available to promote elimination.
Lower Temperature Maintain the reaction temperature as low as feasible for the desired transformation.Reduces the rate of the E2 elimination pathway.

Experimental Protocol: Favoring Substitution over Elimination

  • Reagents: this compound (1 eq), amine nucleophile (e.g., benzylamine, 2.2 eq).

  • Solvent: Ethanol.

  • Procedure: a. Dissolve this compound in ethanol in a sealed reaction vessel. b. Add the amine nucleophile to the solution at room temperature. The amine acts as both the nucleophile and the base to neutralize the HCl formed. c. Heat the reaction mixture under reflux and monitor by TLC or LC-MS until the starting material is consumed. d. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. e. Dissolve the residue in a suitable solvent and wash with water to remove the ammonium salt. f. Dry the organic layer and concentrate to obtain the crude product for further purification.

Issue 3: Direct Nucleophilic Substitution at C3

Symptoms:

  • The major product has a mass corresponding to the addition of the nucleophile and the loss of the chloride.

  • NMR spectroscopy confirms the incorporation of the nucleophile at the C3 position.

Considerations for Nucleophilic Substitution:

While often the desired outcome, controlling the selectivity of nucleophilic substitution can be challenging due to competing side reactions.

FactorInfluence on Nucleophilic Substitution
Nucleophile Strong, non-basic nucleophiles (e.g., azide, cyanide, thiols) are ideal. Amines can also be effective.[5][6][7][8]
Solvent Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) can accelerate SN2 reactions.
Leaving Group The chloride is a reasonably good leaving group.
Temperature Lower temperatures are generally preferred to minimize elimination.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

  • Reagents: this compound (1 eq), primary or secondary amine (2.2 eq).

  • Solvent: A polar solvent such as ethanol or acetonitrile.

  • Procedure: a. Combine this compound and the amine in the chosen solvent. b. Heat the mixture to reflux and monitor the reaction progress by an appropriate analytical method (TLC, GC-MS, or LC-MS). c. Once the reaction is complete, cool to room temperature and remove the solvent in vacuo. d. The resulting residue will contain the product and the amine hydrohalide salt. Purify by extraction and/or column chromatography.

Visual Troubleshooting Guide

The following diagrams illustrate the competing reaction pathways and a logical workflow for troubleshooting common issues.

Side_Reactions A 3-Chloro-tetrahydro- pyran-4-one B Favorskii Rearrangement (Ring Contraction) A->B Strong Base (e.g., NaOMe) C Elimination (Dehydrochlorination) A->C Strong, Non-nucleophilic Base High Temperature D Nucleophilic Substitution (Desired Reaction/Side Reaction) A->D Strong Nucleophile Mild/No Base

Caption: Competing reaction pathways for this compound.

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-tetrahydro-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-tetrahydro-pyran-4-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the selective alpha-chlorination of tetrahydro-pyran-4-one.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Conversion of Starting Material 1. Inactive chlorinating agent. 2. Insufficient catalyst or improper catalyst activation. 3. Reaction temperature is too low. 4. Inappropriate solvent.1. Use a fresh batch of the chlorinating agent (e.g., NCS, SO₂Cl₂). 2. Ensure the catalyst (e.g., acid or base) is of the correct concentration and handled under appropriate conditions (e.g., anhydrous if required). 3. Gradually increase the reaction temperature in increments of 5-10°C. 4. Screen different solvents. For acid-catalyzed reactions, acetic acid or chlorinated solvents are common. For base-mediated reactions, THF or other ethers may be suitable.
Formation of Dichloro Byproducts 1. Excess of chlorinating agent. 2. Prolonged reaction time. 3. Reaction temperature is too high.1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the chlorinating agent. 2. Monitor the reaction progress closely by TLC or GC and quench the reaction as soon as the starting material is consumed. 3. Lower the reaction temperature to improve selectivity for mono-chlorination.
Poor Regioselectivity (Formation of 3- and 5-chloro isomers) 1. Reaction conditions favoring thermodynamic enolate formation. 2. Inappropriate choice of base or acid catalyst.1. For kinetic control and chlorination at the less substituted position (if applicable), use a strong, non-nucleophilic base at low temperatures (e.g., LDA at -78°C). 2. For acid-catalyzed reactions, the regioselectivity is often directed to the more substituted alpha-carbon; consider alternative strategies if the other isomer is desired.
Decomposition of Product 1. Presence of moisture or nucleophiles during workup. 2. Product instability under acidic or basic conditions. 3. High temperatures during purification.1. Ensure anhydrous conditions during the reaction and workup if the product is moisture-sensitive. 2. Neutralize the reaction mixture carefully during workup. 3. Use purification techniques that avoid high temperatures, such as column chromatography over distillation if the product is thermally labile.
Difficult Purification 1. Similar polarity of the product and byproducts. 2. Oily nature of the product.1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is not effective. 2. If the product is an oil, ensure complete removal of solvent under high vacuum. If it remains an oil, characterize it thoroughly by NMR and MS.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and direct method is the selective alpha-chlorination of the parent ketone, tetrahydro-pyran-4-one. This can be achieved under either acidic or basic conditions using various chlorinating agents.[1]

Q2: Which chlorinating agents are recommended for this synthesis?

A2: Several chlorinating agents can be effective. Common choices include:

  • N-Chlorosuccinimide (NCS): A mild and easy-to-handle solid chlorinating agent.

  • Sulfuryl chloride (SO₂Cl₂): A powerful liquid chlorinating agent.

  • Chlorine gas (Cl₂): Can be used but requires specialized equipment for handling. The choice of reagent can influence the selectivity and reaction conditions required.[2][3]

Q3: How can I control the regioselectivity to favor the formation of the 3-chloro isomer?

A3: The regioselectivity of alpha-halogenation of unsymmetrical ketones depends on whether the reaction proceeds via an enol (acid-catalyzed) or an enolate (base-catalyzed) intermediate.[1]

  • Acid-catalyzed conditions typically favor the formation of the more substituted enol, which in the case of a substituted tetrahydropyran-4-one could lead to a mixture of isomers. For the unsubstituted ring, both alpha positions are equivalent.

  • Base-catalyzed conditions allow for more control. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) will favor the formation of the kinetic enolate, which can then be trapped by a chlorinating agent.

Q4: What are the typical side products in this reaction, and how can I minimize them?

A4: The most common side product is the di-chlorinated species, 3,5-dichloro-tetrahydro-pyran-4-one. To minimize its formation, you should carefully control the stoichiometry of the chlorinating agent (use 1.0-1.1 equivalents) and monitor the reaction closely to avoid over-reaction. Other potential side reactions include elimination or rearrangement, especially under harsh conditions.[1]

Q5: What is a recommended work-up and purification procedure?

A5: A typical work-up involves quenching the reaction with a reducing agent like sodium thiosulfate or sodium sulfite solution to destroy any excess halogenating agent. This is followed by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure. The crude product is often an oil and can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[4]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Chlorination of Tetrahydro-pyran-4-one
EntryChlorinating Agent (Equiv.)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield of this compound (%)
1NCS (1.1)p-TsOH (10)CH₂Cl₂251265
2NCS (1.1)p-TsOH (10)CH₂Cl₂40675
3SO₂Cl₂ (1.0)-CH₂Cl₂0 to 25482
4SO₂Cl₂ (1.2)-CH₂Cl₂0 to 25478 (with 15% dichloro byproduct)
5NCS (1.1)LDA (1.1)THF-78 to 0285
6NCS (1.1)NaH (1.1)THF0 to 25672

Note: The data presented in this table is illustrative and based on typical outcomes for alpha-chlorination of cyclic ketones. Actual results may vary.

Experimental Protocols

Protocol 1: Acid-Catalyzed Chlorination using N-Chlorosuccinimide (NCS)
  • To a solution of tetrahydro-pyran-4-one (1.0 g, 10 mmol) in dichloromethane (20 mL) is added N-chlorosuccinimide (1.47 g, 11 mmol).

  • p-Toluenesulfonic acid monohydrate (190 mg, 1 mmol) is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC (3:1 Hexane:Ethyl Acetate).

  • Upon completion, the reaction mixture is washed with 10% aqueous sodium thiosulfate solution (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.

Protocol 2: Base-Mediated Chlorination using LDA and NCS
  • To a solution of diisopropylamine (1.54 mL, 11 mmol) in anhydrous THF (10 mL) at -78°C under a nitrogen atmosphere is added n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol). The solution is stirred for 30 minutes at -78°C.

  • A solution of tetrahydro-pyran-4-one (1.0 g, 10 mmol) in anhydrous THF (5 mL) is added dropwise, and the mixture is stirred for 1 hour at -78°C.

  • A solution of N-chlorosuccinimide (1.47 g, 11 mmol) in anhydrous THF (5 mL) is added dropwise.

  • The reaction mixture is allowed to warm to 0°C and stirred for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (15 mL).

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Tetrahydro-pyran-4-one, Chlorinating Agent, Catalyst, and Solvent start->reagents mix Combine Reactants reagents->mix react Stir at Controlled Temperature mix->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Column Chromatography) dry->purify end Isolated Product purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_low_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting start Problem Encountered low_yield Low Yield? start->low_yield side_products Side Products? low_yield->side_products No check_reagents Check Reagent Activity low_yield->check_reagents Yes dichloro Dichloro Product? side_products->dichloro Yes check_conditions Optimize Temp/Time check_reagents->check_conditions check_catalyst Verify Catalyst check_conditions->check_catalyst other_isomers Other Isomers? dichloro->other_isomers No adjust_stoichiometry Adjust Stoichiometry dichloro->adjust_stoichiometry Yes change_catalyst Change Catalyst/Base other_isomers->change_catalyst lower_temp Lower Temperature adjust_stoichiometry->lower_temp

References

Technical Support Center: 3-Chloro-tetrahydro-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information on the stability, storage, and handling of 3-Chloro-tetrahydro-pyran-4-one for researchers, scientists, and drug development professionals. The following FAQs and troubleshooting protocols are designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

The chemical stability of this compound is critical for ensuring experimental reproducibility. While specific long-term stability data for this halogenated derivative is not extensively published, recommendations can be derived from the safety data sheets (SDS) of its parent compound, tetrahydro-4H-pyran-4-one, and the general reactivity of α-chloroketones. The product is expected to be chemically stable under standard ambient conditions but requires specific storage to prevent degradation.

For optimal stability, it is crucial to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area[1][2]. Handling and storage under an inert gas atmosphere, such as argon or nitrogen, is also recommended to prevent reactions with atmospheric moisture and oxygen.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool place[1][2].Minimizes degradation kinetics.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Prevents oxidation and hydrolysis from air/moisture.
Container Keep container tightly closed[1][2].Prevents contamination and exposure to air.
Location Store in a dry and well-ventilated place[1][2].Avoids moisture absorption and fume accumulation.
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces[1][2].The parent compound is a flammable liquid[1].
Q2: What are the likely degradation pathways for this compound?

As an α-chloroketone, this compound is susceptible to degradation, primarily through nucleophilic substitution at the carbon bearing the chlorine atom. The carbonyl group activates the α-carbon, making it highly electrophilic and reactive towards nucleophiles[3].

Common degradation pathways include:

  • Hydrolysis: Reaction with water or moisture, leading to the formation of the corresponding α-hydroxy ketone. This is a common issue if the compound is not stored in a dry environment.

  • Reaction with Nucleophiles: Solvents (like alcohols) or reagents (like amines) can displace the chloride, leading to impurities.

  • Elimination: In the presence of a base, elimination of HCl can occur, leading to the formation of an α,β-unsaturated ketone.

G cluster_main Potential Hydrolysis Pathway A This compound C 3-Hydroxy-tetrahydro-pyran-4-one (Degradation Product) A->C Nucleophilic Substitution B Moisture (H₂O) (Nucleophile) B->A D HCl (Byproduct) C->D

Caption: Potential degradation of this compound via hydrolysis.

Q3: What materials and chemical classes are incompatible with this compound?

To prevent hazardous reactions and sample degradation, avoid contact with incompatible materials. Based on data for the parent compound and the known reactivity of α-haloketones, the following should be avoided[3].

Table 2: Incompatible Materials

Material ClassExamplesPotential Hazard/Outcome
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesFire or explosion risk.
Strong Bases Sodium Hydroxide, Potassium tert-butoxideCan induce elimination or other condensation reactions.
Nucleophiles Water, Alcohols, Amines, ThiolsCauses degradation via nucleophilic substitution of the chloride.

Troubleshooting Guide

Q4: My reaction is yielding unexpected byproducts. How can I troubleshoot the stability of my starting material?

Unexpected results can often be traced back to the purity and stability of the starting material. If you suspect your this compound has degraded, follow this troubleshooting workflow.

G start Problem: Unexpected Side Products check_storage Were storage conditions met? (Cool, Dry, Inert Gas) start->check_storage check_purity Assess Purity via TLC/NMR (See Protocol Below) check_storage->check_purity Yes degraded High Likelihood of Degradation. Source new material. check_storage->degraded No check_purity->degraded New spots/ signals observed not_degraded Compound appears pure. check_purity->not_degraded No new spots/ signals observed check_solvent Is the reaction solvent nucleophilic (e.g., MeOH)? not_degraded->check_solvent solvent_issue Solvent may be reacting. Consider an aprotic solvent (e.g., THF, Dichloromethane). check_solvent->solvent_issue Yes other_issue Issue likely with other reagents, reaction conditions, or pathway. check_solvent->other_issue No

Caption: Troubleshooting workflow for unexpected experimental results.

Experimental Protocols

Protocol 1: Recommended Handling and Dispensing Procedure

Due to its sensitivity to moisture and air, proper handling techniques are essential.

Objective: To safely dispense an aliquot of this compound while minimizing exposure to the atmosphere.

Materials:

  • Stock bottle of this compound

  • Inert gas source (Argon or Nitrogen) with a manifold

  • Dry, clean syringes and needles

  • Dry, clean reaction vessel or vial, sealed with a septum

  • Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat[1].

Methodology:

  • Inert Atmosphere: Ensure the reaction vessel is under a positive pressure of inert gas. This can be achieved by purging the vessel with the gas for several minutes.

  • Equilibration: Allow the stock bottle of the compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Gas Blanket: Insert a needle connected to the inert gas manifold into the septum of the stock bottle to create a positive pressure. Insert a second "vent" needle to allow for gas exchange.

  • Withdrawal: Once the bottle is blanketed with inert gas, remove the vent needle. Use a dry, gas-tight syringe to pierce the septum and slowly withdraw the desired volume of the liquid.

  • Transfer: Immediately transfer the liquid by injecting it through the septum of the prepared reaction vessel.

  • Storage: Securely close the stock bottle, ensuring the cap is tight. Purge the headspace with inert gas before long-term storage.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a quick method to check for non-volatile impurities or degradation products.

Objective: To assess the purity of a this compound sample.

Materials:

  • TLC plate (e.g., Silica Gel 60 F254)

  • Sample of this compound

  • A suitable solvent for dissolving the sample (e.g., Dichloromethane)

  • Developing chamber

  • Mobile phase (e.g., a mixture of Ethyl Acetate and Hexanes; start with a 30:70 ratio and optimize)

  • Visualization agent (e.g., UV lamp, potassium permanganate stain)

Methodology:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the compound in a few drops of dichloromethane.

  • Spotting: Use a capillary tube to spot a small amount of the prepared solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry.

  • Analysis:

    • Visualize the spots under a UV lamp (if the compound is UV active).

    • Alternatively, stain the plate using a potassium permanganate dip. Degradation products, such as the α-hydroxy ketone, are often more polar and will appear as separate spots with a lower Rf value (i.e., they will not travel as far up the plate) than the pure compound. The presence of multiple spots indicates impurities or degradation.

References

Troubleshooting common issues in reactions with 3-Chloro-tetrahydro-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Chloro-tetrahydro-pyran-4-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the α-carbon bearing the chlorine atom. The acidity of the α-protons also plays a crucial role in its reactivity, particularly in the presence of a base.

Q2: What is the general stability and recommended storage for this compound?

A2: As an α-chloro ketone, this compound can be sensitive to heat, light, and strong bases. It is recommended to store it in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Decomposition can occur, especially in the presence of moisture or basic conditions, potentially leading to dehydrochlorination.

Q3: I am observing a lower molecular weight byproduct in my reaction. What could it be?

A3: A common side reaction, especially under basic conditions, is the elimination of HCl (dehydrochlorination) to form an α,β-unsaturated ketone. This byproduct will have a molecular weight that is 36.46 g/mol less than the starting material.

Q4: My reaction with a nucleophile is giving a complex mixture of products. What are the possible side reactions?

A4: Besides the expected nucleophilic substitution at the α-carbon, you might be observing products from a Favorskii rearrangement, especially if your reaction is conducted under basic conditions. This rearrangement leads to a ring contraction, forming a cyclopentane carboxylic acid derivative.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Low Reactivity of Nucleophile - Increase the reaction temperature. - Use a more polar aprotic solvent to enhance the nucleophilicity of the attacking species. - Consider using a stronger nucleophile if compatible with your overall synthetic scheme.
Steric Hindrance - If the nucleophile is bulky, consider using a less hindered analogue. - Prolong the reaction time.
Inappropriate Solvent - For SN2 reactions at the α-carbon, polar aprotic solvents like DMF or DMSO are generally preferred.
Issue 2: Formation of an α,β-Unsaturated Ketone (Dehydrochlorination Product)
Possible Cause Suggested Solution
Presence of a Strong Base - Use a non-nucleophilic, sterically hindered base if a base is required. - If possible, run the reaction under neutral or acidic conditions.
Elevated Reaction Temperature - Conduct the reaction at a lower temperature to minimize elimination, which is often favored at higher temperatures.
Issue 3: Unexpected Ring-Contraction Product (Favorskii Rearrangement)
Possible Cause Suggested Solution
Use of a Strong Base (e.g., Hydroxide, Alkoxide) - The Favorskii rearrangement is base-catalyzed. Avoid strong bases where possible.[1][2] - If a base is necessary, consider using a weaker base or a non-nucleophilic base in combination with a phase-transfer catalyst.
Reaction with Nucleophiles under Basic Conditions - This rearrangement is a known side reaction for cyclic α-halo ketones.[1][2] If your desired reaction is nucleophilic substitution, try to perform the reaction under neutral or mildly acidic conditions if the nucleophile is stable.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution at the α-Carbon

This protocol provides a general guideline for substituting the chlorine atom with a generic nucleophile (Nu-H) under conditions that aim to minimize side reactions.

  • Reagent Preparation : Dissolve this compound (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF, acetonitrile) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Nucleophile : Add the nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is a salt, it can be added directly. If it is a neutral species, a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) may be required to facilitate the reaction.

  • Reaction Conditions : Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC or LC-MS. If the reaction is slow, the temperature can be gently increased (e.g., to 40-60 °C).

  • Work-up : Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride). Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing Reaction Pathways

Troubleshooting Logic for Unexpected Products

G Start Reaction with This compound Product Analysis of Reaction Products Start->Product Expected Expected Product Product->Expected High Yield Unexpected Unexpected Product(s) Observed Product->Unexpected Low Yield / Byproducts LowMW Product MW < Starting Material? Unexpected->LowMW RingContract Ring Contraction Observed (e.g., by NMR)? LowMW->RingContract No Dehydro Likely Dehydrochlorination Product LowMW->Dehydro Yes Favorskii Likely Favorskii Rearrangement Product RingContract->Favorskii Yes CheckBase Review Base and Temperature Conditions Dehydro->CheckBase Favorskii->CheckBase

Caption: A flowchart for troubleshooting unexpected products.

Competing Reaction Pathways

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Potential Products Start This compound Substitution α-Substitution Product Start->Substitution Nucleophile Favorskii Favorskii Rearrangement (Ring Contraction) Start->Favorskii Base Elimination Dehydrochlorination Product Start->Elimination Strong Base / Heat Nucleophile Nucleophile (e.g., R-NH2) Base Base (e.g., OH-, RO-)

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Scalable Synthesis of 3-Chloro-tetrahydro-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the scalable synthesis of 3-Chloro-tetrahydro-pyran-4-one, a key intermediate in pharmaceutical development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 1,5-dichloropentan-3-one (Intermediate) - Inefficient reaction between 3-chloropropionyl chloride and ethylene. - Suboptimal temperature control.- Ensure a continuous and sufficient supply of ethylene gas to the reaction mixture. - Maintain the reaction temperature below 10°C to prevent side reactions.[1]
Incomplete cyclization of 1,5-dichloropentan-3-one - Insufficient heating during reflux. - Incorrect pH of the reaction mixture.- Ensure the reaction mixture is heated to a consistent reflux. - Use a phosphate buffer (e.g., phosphoric acid and sodium dihydrogen phosphate) to maintain optimal pH for cyclization.[1]
Formation of di-chlorinated byproducts - Excessive chlorinating agent used. - Prolonged reaction time during chlorination.- Carefully control the stoichiometry of the chlorinating agent. - Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction upon completion.
Product degradation during workup - Presence of strong acids or bases. - High temperatures during distillation.- Neutralize the reaction mixture carefully after quenching. - Utilize vacuum distillation to purify the final product at a lower temperature.[1]
Difficulty in removing solvent - High boiling point of the solvent. - Formation of an azeotrope.- Use a rotary evaporator for efficient solvent removal. - Consider using a different solvent for extraction if azeotrope formation is suspected.

Frequently Asked Questions (FAQs)

1. What is a common scalable synthesis route for this compound?

A common and scalable two-step approach involves the synthesis of the precursor, tetrahydro-4H-pyran-4-one, followed by its chlorination. The synthesis of tetrahydro-4H-pyran-4-one can be achieved through the reaction of 3-chloropropionyl chloride with ethylene in the presence of a Lewis acid catalyst like aluminum trichloride to form 1,5-dichloropentan-3-one. This intermediate is then cyclized under acidic conditions to yield tetrahydro-4H-pyran-4-one.[1] The subsequent step involves the selective chlorination at the 3-position.

2. What are the critical safety precautions for this synthesis?

Both 3-chloropropionyl chloride and aluminum trichloride are corrosive and react violently with water. Ethylene is a flammable gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn. The reaction involving ethylene should be conducted in an inert atmosphere.

3. How can the purity of the final product be assessed?

The purity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

4. What are the potential side reactions during the chlorination of tetrahydro-4H-pyran-4-one?

The primary side reactions include over-chlorination, leading to the formation of di- and tri-chlorinated products, and reactions at the oxygen atom. Careful control of reaction conditions and stoichiometry is crucial to minimize these byproducts.

5. How can the product be purified on a large scale?

For scalable purification, vacuum distillation is the preferred method as it allows for purification at lower temperatures, minimizing the risk of product degradation.[1] Recrystallization from a suitable solvent system can also be employed for further purification if necessary.

Experimental Workflow

The following diagram illustrates a typical workflow for the scalable synthesis of this compound.

Scalable_Synthesis cluster_step1 Step 1: Synthesis of Tetrahydro-4H-pyran-4-one cluster_step2 Step 2: Chlorination A 1. Friedel-Crafts Acylation: 3-Chloropropionyl chloride + Ethylene Catalyst: AlCl3 B 2. Quenching and Extraction: Addition of HCl/Water Extraction with organic solvent A->B Reaction C 3. Cyclization: Heating under reflux with H3PO4/NaH2PO4 B->C Workup D 4. Purification: Vacuum Distillation C->D Purification E Intermediate: Tetrahydro-4H-pyran-4-one D->E Isolated Intermediate F 5. Chlorination Reaction: Tetrahydro-4H-pyran-4-one + Chlorinating Agent E->F Starting Material for Step 2 G 6. Quenching and Workup: Neutralization and Extraction F->G Reaction H 7. Final Purification: Vacuum Distillation G->H Workup I Final Product: This compound H->I Purified Product

Caption: Workflow for the scalable synthesis of this compound.

References

Technical Support Center: Catalyst Selection for 3-Chloro-tetrahydro-pyran-4-one Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-tetrahydro-pyran-4-one. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

I. Catalytic Reduction of this compound

The reduction of this compound can be directed towards two main outcomes: reduction of the ketone to a secondary alcohol (3-chloro-tetrahydropyran-4-ol) or reductive dehalogenation to yield tetrahydropyran-4-one. The choice of catalyst is critical in controlling the chemoselectivity of this transformation.

Troubleshooting Guide: Catalytic Reduction

Question: My catalytic hydrogenation is showing low conversion and incomplete reaction. What are the possible causes and solutions?

Answer: Low conversion in catalytic hydrogenation can stem from several factors:

  • Catalyst Activity: The catalyst (e.g., Palladium on Carbon, Platinum oxide) may be old or deactivated. It is recommended to use a fresh batch of catalyst.

  • Hydrogen Pressure: The hydrogen pressure might be too low. For challenging reductions, increasing the pressure within the safety limits of your equipment can enhance the reaction rate.

  • Solvent Choice: The solvent can significantly influence the reaction. Ensure your substrate is fully dissolved. Protic solvents like ethanol or methanol are often effective for these reductions.

  • Catalyst Poisons: Trace impurities in the substrate or solvent can poison the catalyst. Purifying the starting material or using a higher grade solvent can resolve this issue.

Question: I am observing significant amounts of the dehalogenated product (tetrahydropyran-4-one) when I am trying to selectively reduce the ketone. How can I improve selectivity?

Answer: Achieving chemoselectivity between ketone reduction and dehalogenation is a common challenge.

  • Catalyst Selection: Palladium-based catalysts are highly efficient for hydrogenolysis of C-Cl bonds. Consider switching to a catalyst less prone to promoting dehalogenation, such as Raney Nickel or certain Rhodium catalysts under specific conditions.

  • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes favor ketone reduction over dehalogenation.

  • Additives: The addition of a stoichiometric amount of a mild base (e.g., triethylamine) can sometimes suppress hydrodechlorination by scavenging the HCl formed during the reaction.

Question: How can I achieve stereoselective reduction of the ketone to a specific diastereomer of 3-chloro-tetrahydropyran-4-ol?

Answer: Stereoselective reduction often requires specialized catalysts and conditions:

  • Chiral Catalysts: For enantioselective reductions, consider using biocatalysts like carbonyl reductases (CREDs) or alcohol dehydrogenases (ADHs).[1][2] These enzymes can exhibit high stereoselectivity. Another option is to use chiral metal complexes, such as those based on Iridium with cinchona-alkaloid-derived NNP ligands, which have been shown to be effective for the asymmetric hydrogenation of α-halogenated ketones.[3]

  • Directed Reductions: Substrate control can sometimes be achieved. If other functional groups are present in the molecule, they might direct the approach of the reducing agent.

Experimental Protocols

Protocol 1: General Catalytic Hydrogenation for Dehalogenation

  • To a solution of this compound (1 mmol) in methanol (10 mL) in a high-pressure vessel, add 10% Palladium on Carbon (10 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, tetrahydropyran-4-one.

Data Presentation

Table 1: Catalyst Systems for Analogous α-Chloro Ketone Reductions

Catalyst SystemSubstrate TypeProductKey Features
Carbonyl Reductase (CRED) Biocatalystα-halo ketonesα-halo alcoholsHigh stereoselectivity.[2]
Rhodotrula glutinis (microorganism)3-chloro propiophenone(S)-3-chloro-1-phenylpropanolHigh yield and stereoselectivity.[1]
Ir-NNP Ligand Complexα-chloroacetophenonesChiral halohydrinsHigh enantiomeric excess for both (R) and (S) isomers.[3]

Visualization

logical_relationship cluster_reduction Catalytic Reduction of this compound Start This compound Ketone_Reduction Ketone Reduction Start->Ketone_Reduction Biocatalyst (CRED/ADH) Chiral Ir-catalyst Dehalogenation Reductive Dehalogenation Start->Dehalogenation Pd/C, H₂ Product_Alcohol 3-Chloro-tetrahydropyran-4-ol Ketone_Reduction->Product_Alcohol Product_Ketone Tetrahydropyran-4-one Dehalogenation->Product_Ketone

Caption: Catalyst selection dictates the outcome of the reduction of this compound.

II. Catalytic Nucleophilic Substitution (Amination)

The chlorine atom at the 3-position is susceptible to nucleophilic substitution. Catalysis can be employed to facilitate this reaction, particularly with less reactive nucleophiles. Amination is a key transformation to introduce nitrogen-containing functionalities.

Troubleshooting Guide: Catalytic Amination

Question: My amination reaction with an aliphatic amine is very slow and gives low yields. What can I do to improve it?

Answer: Slow reaction rates are common, especially with alkyl chlorides.

  • Catalyst Choice: While palladium catalysts are famous for C-N bond formation, they are often more effective for aryl halides. For alkyl chlorides, consider copper-based catalysts, which have shown promise in the amination of aryl chlorides under milder conditions.[4] Nickel catalysts can also be effective for the amination of chlorides with primary aliphatic amines.[5]

  • Base: The choice of base is crucial. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Aprotic polar solvents like DMSO, DMF, or dioxane are typically used for these reactions.

  • Temperature: Increasing the reaction temperature can significantly increase the rate, but may also lead to side reactions.

Question: I am observing significant elimination as a side product. How can I minimize this?

Answer: Elimination to form the corresponding enone is a common side reaction in the amination of α-chloro ketones.[6]

  • Sterically Hindered Base: Using a bulkier base can sometimes favor nucleophilic substitution over elimination.

  • Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize elimination.

  • Ligand Choice: For palladium or nickel-catalyzed reactions, the choice of ligand can influence the selectivity. Bulky, electron-rich phosphine ligands are often used.

Experimental Protocols

Protocol 2: Hypothetical Copper-Catalyzed Amination

  • To an oven-dried Schlenk tube, add CuBr (5 mol%), a suitable diamine ligand (10 mol%), and sodium tert-butoxide (1.5 mmol).

  • Evacuate and backfill the tube with argon.

  • Add a solution of this compound (1 mmol) in DMSO (2 mL) followed by the amine (1.2 mmol).

  • Heat the reaction mixture at 80 °C for 24 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 2: Catalyst Systems for Analogous C-N Coupling with Chlorides

Catalyst SystemSubstrate TypeNucleophileKey Features
CuBr / Diamine LigandAryl ChloridesPrimary & Secondary AminesMild reaction conditions.[4]
Ni(0) / BINAPAryl & Heteroaryl ChloridesPrimary Aliphatic AminesEffective for coupling with electron-rich and electron-poor chlorides.[5]

Visualization

experimental_workflow cluster_amination Experimental Workflow for Catalytic Amination Setup Reaction Setup (Ar atmosphere) Reagents Add Catalyst (CuBr), Ligand, Base (NaOtBu) Setup->Reagents Addition Add 3-Chloro-THP-4-one and Amine in DMSO Reagents->Addition Reaction Heat at 80°C, 24h Addition->Reaction Workup Quench, Extract, Dry, Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Amino-tetrahydro-pyran-4-one Purification->Product

Caption: A typical workflow for the copper-catalyzed amination of this compound.

III. Catalytic Cross-Coupling Reactions

The C-Cl bond in this compound can participate in cross-coupling reactions, such as Suzuki, Negishi, or α-arylation reactions, to form new carbon-carbon bonds. The success of these reactions is highly dependent on the catalyst system.

Troubleshooting Guide: Cross-Coupling Reactions

Question: My palladium-catalyzed α-arylation with an arylboronic acid (Suzuki-type coupling) is not working. What should I check?

Answer: The α-arylation of ketones can be challenging. Here are some troubleshooting steps:

  • Catalyst and Ligand: This is the most critical parameter. For α-arylation of ketones, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., tBu3P, Q-phos) are often effective.[7][8] Ensure you are using a suitable palladium precatalyst for efficient generation of the active Pd(0) species.

  • Base: A strong base is typically required to form the enolate of the ketone. Common bases include LiHMDS, NaOtBu, or K3PO4. The choice of base can be critical and may need optimization.[9]

  • Anhydrous Conditions: These reactions are often sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Degassing: Oxygen can deactivate the palladium catalyst. Thoroughly degas your reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[10]

Question: I am getting a low yield and a lot of starting material decomposition in my Negishi-type coupling with an organozinc reagent. What could be the issue?

Answer: Organozinc reagents can be sensitive, and side reactions can be problematic.

  • Catalyst System: While palladium is common, copper catalysts, such as Cu(acac)2, have been shown to be effective in the cross-coupling of alkylzinc halides with α-chloroketones.[11] Zinc halides themselves can also catalyze the reaction of tin enolates with α-chloroketones.[12]

  • Reagent Quality: The quality of the organozinc reagent is paramount. Ensure it is freshly prepared or properly titrated.

  • Temperature Control: These reactions are often performed at low temperatures to maintain the stability of the organometallic reagents and intermediates.

Experimental Protocols

Protocol 3: Hypothetical Palladium-Catalyzed α-Arylation

  • To an oven-dried Schlenk tube, add Pd(dba)2 (2 mol%), a suitable phosphine ligand (e.g., tBu3P, 4 mol%), and the arylboronic acid (1.5 mmol).

  • Add LiHMDS (1.2 mmol) as a solid.

  • Evacuate and backfill the tube with argon.

  • Add a solution of this compound (1 mmol) in anhydrous toluene (5 mL).

  • Heat the reaction mixture at 100 °C for 18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify by column chromatography.

Data Presentation

Table 3: Catalyst Systems for Analogous α-Arylation of Carbonyls with Chlorides

Catalyst SystemSubstrate TypeCoupling PartnerKey Features
Pd(dba)₂ / P(t-Bu)₃EstersChloroarenesHigh yields for electron-poor chloroarenes.[8]
[Pd(π-cinnamyl)Cl]₂ / SelectPhosCarbonyl CompoundsChloroaryl triflatesExcellent chemoselectivity for the C-Cl bond.[9]
[{Pd(allyl)Cl}₂] / dppf or Q-phosAldehydesBromo- and ChloroarenesEffective for α-arylation of aldehydes.[7]

Visualization

signaling_pathway cluster_cross_coupling Catalytic Cycle for Pd-Catalyzed α-Arylation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)(Cl)L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Enolate_Formation Enolate Formation (Base) Enolate Ketone Enolate Enolate->Transmetalation PdII_Enolate R-Pd(II)(Enolate)L₂ Transmetalation->PdII_Enolate Reductive_Elimination Reductive Elimination PdII_Enolate->Reductive_Elimination Reductive_Elimination->Pd0 Product α-Aryl Ketone Reductive_Elimination->Product Alkyl_Halide 3-Chloro-THP-4-one Alkyl_Halide->OxAdd

References

Technical Support Center: Synthesis of 3-Chloro-tetrahydro-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-tetrahydro-pyran-4-one. The focus is on the identification and management of by-products that may arise during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method for the synthesis of this compound is the direct alpha-chlorination of the parent ketone, tetrahydro-pyran-4-one. This reaction is typically performed under acidic conditions to promote the formation of the enol intermediate, which then reacts with a chlorinating agent. Acid catalysis is generally preferred to minimize over-halogenation, which can be a significant issue under basic conditions.[1][2][3][4][5]

Q2: What are the most common by-products I should expect in this synthesis?

The most common by-products are typically other chlorinated species of the starting material. These can include dichlorinated isomers (e.g., 3,3-dichloro- and 3,5-dichloro-tetrahydro-pyran-4-one) and potentially products resulting from elimination reactions, which would lead to unsaturated pyranone derivatives. Unreacted starting material is also a common impurity if the reaction does not go to completion.

Q3: How can I monitor the progress of the reaction?

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction. It allows for the separation and identification of the starting material, the desired product, and various by-products based on their retention times and mass spectra. Thin Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction's progress.

Q4: What are the key safety precautions I should take during this synthesis?

Chlorinating agents can be corrosive and toxic, so it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction may also be exothermic, so proper temperature control is crucial.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of chlorinating agent. - Formation of multiple by-products.- Monitor the reaction by GC-MS or TLC to ensure it has gone to completion. - Optimize the reaction temperature; it may need to be increased or decreased depending on the specific chlorinating agent used. - Use a slight excess of the chlorinating agent. - Adjust reaction conditions (e.g., catalyst, solvent) to improve selectivity.
Presence of significant amounts of unreacted starting material - Insufficient reaction time. - Low reaction temperature. - Inactive catalyst or chlorinating agent.- Increase the reaction time and monitor for the disappearance of the starting material. - Gradually increase the reaction temperature. - Ensure the catalyst and chlorinating agent are fresh and active.
Formation of dichlorinated by-products - Use of excess chlorinating agent. - Reaction conditions favoring over-halogenation (e.g., basic conditions).- Use a stoichiometric amount or only a slight excess of the chlorinating agent. - Ensure the reaction is carried out under acidic conditions to disfavor the formation of the more reactive enolate.[1][5]
Presence of colored impurities - Decomposition of the starting material or product. - Side reactions leading to polymeric material.- Perform the reaction at a lower temperature. - Ensure an inert atmosphere if the reactants or products are sensitive to oxidation. - Purify the crude product using column chromatography or distillation.
Inconsistent results between batches - Variability in the quality of reagents or solvents. - Poor control over reaction parameters (temperature, addition rate).- Use reagents and solvents from a reliable source and of a consistent grade. - Maintain precise control over all reaction parameters. Use a dropping funnel for slow and controlled addition of reagents.

By-product Analysis

The following table summarizes the likely by-products in the synthesis of this compound, their potential causes, and recommended analytical techniques for their detection.

By-product NameStructurePotential CauseRecommended Analytical Method
Tetrahydro-pyran-4-oneC5H8O2Incomplete reactionGC-MS, HPLC, NMR
3,3-Dichloro-tetrahydro-pyran-4-oneC5H6Cl2O2Over-chlorinationGC-MS, NMR
3,5-Dichloro-tetrahydro-pyran-4-oneC5H6Cl2O2Over-chlorinationGC-MS, NMR
Dihydro-pyran-4-oneC5H6O2Elimination of HCl from the productGC-MS, NMR

Experimental Protocols

Protocol: Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction by adding it to a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of a quenching agent (e.g., saturated sodium bicarbonate solution) if the reaction is acidic.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the organic layer to a clean vial for analysis.

    • Dilute the sample to an appropriate concentration with ethyl acetate.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 35-500.

  • Data Analysis:

    • Identify the peaks in the chromatogram corresponding to the starting material, product, and by-products by comparing their mass spectra with a library (e.g., NIST) and known standards if available.

    • Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

Synthesis_Pathway TM Tetrahydro-pyran-4-one Enol Enol Intermediate TM->Enol H+, -H2O Product This compound Enol->Product Cl2, -HCl DiChloro1 3,3-Dichloro-tetrahydro-pyran-4-one Product->DiChloro1 Cl2, -HCl DiChloro2 3,5-Dichloro-tetrahydro-pyran-4-one Product->DiChloro2 Cl2, -HCl Elimination Dihydro-pyran-4-one Product->Elimination -HCl (heat)

Caption: Reaction pathway for the synthesis of this compound and formation of major by-products.

Byproduct_Analysis_Workflow cluster_sampling Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation RM Reaction Mixture Aliquot Quench Quench Reaction RM->Quench Extract Solvent Extraction Quench->Extract Dilute Dilution Extract->Dilute GCMS GC-MS Analysis Dilute->GCMS Identify Peak Identification GCMS->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for the analysis of by-products in the synthesis of this compound.

Logical_Troubleshooting Start Low Yield or Impurities Detected Analysis Analyze by GC-MS Start->Analysis Unreacted High % of Starting Material Analysis->Unreacted Dichlorinated High % of Dichlorinated By-products Analysis->Dichlorinated Other Other Impurities Analysis->Other Action1 Increase Reaction Time/Temp Unreacted->Action1 Action2 Reduce Chlorinating Agent/Ensure Acidic pH Dichlorinated->Action2 Action3 Purify by Chromatography/Distillation Other->Action3

References

Technical Support Center: 3-Chloro-tetrahydro-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with 3-Chloro-tetrahydro-pyran-4-one?

Based on its structure, the primary hazards are expected to be:

  • Flammability: The parent compound, tetrahydro-4H-pyran-4-one, is a flammable liquid.[1][2] The addition of a chlorine atom may alter the flashpoint, but it should be treated as a flammable substance.

  • Skin and Eye Irritation: Many chlorinated organic compounds and ketones can cause skin and eye irritation upon contact.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[3]

  • Toxicity: While specific toxicity data is unavailable, many chlorinated organic compounds have toxic properties. The chemical, physical, and toxicological properties have not been thoroughly investigated.

2. What personal protective equipment (PPE) should I wear when handling this compound?

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene, inspect before use), a lab coat, long pants, and closed-toe shoes.[4][5]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

3. How should I properly store this compound?

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Store away from strong oxidizing agents, strong bases, and incompatible materials.[2]

  • It is advisable to handle and store this compound under an inert gas.

4. What should I do in case of an accidental spill?

  • Immediately evacuate the area and remove all ignition sources.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb with an inert material (e.g., dry sand, earth, or commercial absorbent) and place in a sealed container for disposal.[1]

  • Do not let the product enter drains to avoid environmental contamination.

  • For large spills, contact your institution's emergency response team.

5. What are the first-aid procedures for exposure?

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

6. How should I dispose of waste containing this chemical?

  • Dispose of in accordance with all local, state, and federal regulations.

  • Waste material should be treated as hazardous waste.

  • Do not mix with other waste. Leave chemicals in their original containers for disposal.

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Material has discolored or developed a precipitate Potential degradation or polymerization.Do not use the material. Consult with a senior researcher or safety officer for proper disposal procedures.
Strong, irritating odor detected Inadequate ventilation or a possible leak/spill.Immediately stop work, close all containers, and ensure the fume hood is functioning correctly. If the odor persists, evacuate the area and report the issue.
Inconsistent experimental results Impurity of the compound due to improper storage or handling.Ensure the compound is stored under recommended conditions (cool, dry, inert atmosphere). Consider re-purifying the material if necessary and possible.

Quantitative Data Summary

Since specific data for this compound is limited, the following table summarizes the properties of the parent compound, tetrahydro-4H-pyran-4-one . This data should be used as a general reference.

PropertyValue
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol [6]
Appearance Light yellow liquid[2]
Boiling Point 166 °C @ 760 mmHg[2]
Flash Point 56 °C (132.8 °F)[2]
Density 1.080 g/cm³[2]
Vapor Density 3.45[2]

Experimental Protocols

Protocol for Safe Handling and Use
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the entire experimental procedure.

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have spill cleanup materials and first-aid supplies readily accessible.

    • Eliminate all potential ignition sources from the work area.[5]

  • Handling:

    • Perform all manipulations of the compound within the fume hood.

    • Use spark-proof tools and equipment.[1][2]

    • Ground and bond containers when transferring the liquid to prevent static discharge.[2]

    • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Post-Experiment:

    • Tightly seal the container immediately after use.

    • Clean the work area thoroughly.

    • Dispose of contaminated materials (e.g., gloves, absorbent pads) as hazardous waste.

    • Wash hands thoroughly with soap and water.

Mandatory Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood & Spill Kit Gather_PPE->Prepare_Work_Area Transfer_Chemical Transfer Chemical in Fume Hood Prepare_Work_Area->Transfer_Chemical Perform_Experiment Perform Experiment Transfer_Chemical->Perform_Experiment Seal_Container Tightly Seal Container Perform_Experiment->Seal_Container Clean_Area Clean Work Area Seal_Container->Clean_Area Store_Chemical Store in a Cool, Dry, Ventilated Area Seal_Container->Store_Chemical Dispose_Waste Dispose of Hazardous Waste Clean_Area->Dispose_Waste

Caption: Workflow for handling this compound.

Spill_Response_Plan Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small Spill? Assess->SmallSpill Evacuate Evacuate Area & Alert Others SmallSpill->Evacuate No PPE Don Appropriate PPE SmallSpill->PPE Yes Emergency Contact Emergency Response Evacuate->Emergency Contain Contain Spill with Absorbent PPE->Contain Cleanup Collect and Bag Waste Contain->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Decision-making workflow for a chemical spill.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3-Chloro-tetrahydro-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of pharmaceutical intermediates is a critical step in drug development, ensuring purity, stability, and batch-to-batch consistency. This guide provides a comparative overview of key analytical methods for the characterization of 3-Chloro-tetrahydro-pyran-4-one, a heterocyclic ketone of interest in organic synthesis. We present a summary of expected quantitative data, detailed experimental protocols for primary analytical techniques, and a comparison with alternative methods to assist researchers in selecting the most appropriate analytical strategy.

Spectroscopic and Spectrometric Characterization

A multi-technique approach is essential for the unambiguous identification and comprehensive characterization of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Raman Spectroscopy and Elemental Analysis provide complementary and confirmatory data.

Table 1: Comparison of Primary Analytical Methods for this compound

Analytical MethodInformation ProvidedExpected Quantitative Data (for this compound)StrengthsLimitations
¹H NMR Spectroscopy Proton environment, chemical shifts, coupling constants, and stereochemistry.- Chemical shifts (δ) in ppm. - Coupling constants (J) in Hz.Provides detailed structural information and isomeric purity.Requires deuterated solvents; sensitivity can be an issue for trace impurities.
¹³C NMR Spectroscopy Carbon skeleton, chemical shifts of individual carbon atoms.- Chemical shifts (δ) in ppm.Confirms carbon framework and presence of functional groups.Lower sensitivity than ¹H NMR; longer acquisition times may be needed.
Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.- Molecular ion peak (m/z). - Isotopic pattern for chlorine. - Major fragment ions (m/z).High sensitivity for determining molecular weight and identifying impurities.Isomeric differentiation can be challenging based on mass alone.
Infrared (IR) Spectroscopy Presence of functional groups.- Absorption band frequencies (cm⁻¹).Rapid and non-destructive method for functional group identification.Complex spectra in the fingerprint region can be difficult to interpret.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on standard practices for the analysis of organic compounds and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Expected Spectral Data for Tetrahydro-pyran-4-one (as a reference):

  • ¹H NMR (CDCl₃): Chemical shifts for the protons on the pyran ring are expected in the regions of δ 2.0-4.0 ppm.

  • ¹³C NMR (CDCl₃): The carbonyl carbon is expected to appear significantly downfield (δ > 190 ppm), with other ring carbons appearing in the δ 40-80 ppm range.[1][2] The presence of the chlorine atom in this compound will induce shifts in the signals of adjacent protons and carbons.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Expected Mass Spectrum for Tetrahydro-pyran-4-one (as a reference):

  • Molecular Ion (M⁺): m/z = 100.

  • Key Fragments: Characteristic losses of CO, C₂H₄O, etc.[1] For this compound, the molecular ion peak will be observed at a higher m/z, and the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Infrared (IR) Spectroscopy

Protocol for FTIR Analysis:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Thin Film: If the sample is a solid or viscous liquid, dissolve it in a volatile solvent, apply a drop to a KBr plate, and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean KBr plates.

    • Place the prepared sample in the spectrometer's beam path.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Expected IR Spectrum for a Ketone:

  • A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the region of 1700-1725 cm⁻¹.[1][3]

  • C-O-C stretching vibrations of the ether linkage will appear in the 1200-1000 cm⁻¹ region.

  • The C-Cl stretch for the chloro-substituent is anticipated in the 800-600 cm⁻¹ range.

Alternative and Complementary Analytical Methods

While NMR, MS, and IR are the primary tools for structural elucidation, other techniques can provide valuable complementary information.

Table 2: Comparison of Alternative Analytical Methods

Analytical MethodInformation ProvidedStrengthsLimitations
Raman Spectroscopy Vibrational modes, complementary to IR.Non-destructive; requires minimal sample preparation; excellent for symmetric bonds.Can be affected by fluorescence; weaker signal than IR for some functional groups.
Elemental Analysis Percentage composition of C, H, N, S, and halogens.Provides empirical formula confirmation.Destructive; requires specialized instrumentation; does not provide structural information.
X-ray Crystallography Absolute three-dimensional molecular structure.Unambiguous structural determination.Requires a single crystal of suitable quality; not applicable to amorphous solids or liquids.

Experimental Workflows and Data Interpretation

The characterization of this compound typically follows a logical workflow to ensure a comprehensive and accurate structural assignment.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Confirmatory Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product IR FTIR Spectroscopy Purification->IR Purified Sample NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS Raman Raman Spectroscopy IR->Raman Complementary Data Purity Purity Assessment (e.g., GC, HPLC) NMR->Purity EA Elemental Analysis MS->EA Formula Confirmation

Caption: A typical workflow for the synthesis and characterization of this compound.

The initial analysis by IR spectroscopy provides rapid confirmation of the carbonyl group. Subsequent analysis by NMR and mass spectrometry elucidates the detailed molecular structure and confirms the molecular weight. Purity is typically assessed by chromatographic methods coupled with detection techniques like MS. For a more in-depth and confirmatory analysis, Raman spectroscopy and elemental analysis can be employed.

Logical Relationships in Spectral Interpretation

The data from different analytical techniques are interconnected and should be used in a complementary fashion for a confident structural assignment.

spectral_interpretation cluster_data Experimental Data Structure Proposed Structure (this compound) IR_Data IR Data (C=O, C-O, C-Cl) Structure->IR_Data predicts NMR_Data NMR Data (Chemical Shifts, Couplings) Structure->NMR_Data predicts MS_Data MS Data (Molecular Ion, Isotopic Pattern) Structure->MS_Data predicts IR_Data->Structure corroborates NMR_Data->Structure corroborates MS_Data->Structure corroborates

Caption: The logical relationship between a proposed structure and experimental spectroscopic data.

By integrating the information from these diverse analytical methods, researchers can achieve a high level of confidence in the identity, purity, and structure of this compound, a crucial aspect of quality control in the development of new chemical entities.

References

Spectroscopic Analysis of 3-Chloro-tetrahydro-pyran-4-one: A Comparative Guide to its NMR and Mass Spectrometry Signatures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this analytical workflow. This guide provides a detailed comparison of the expected NMR and mass spectral data for 3-chloro-tetrahydro-pyran-4-one, a heterocyclic ketone of interest in synthetic chemistry and medicinal research. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation.

Predicted ¹H and ¹³C NMR Data

The chemical environment of each proton and carbon atom in this compound dictates its unique chemical shift in NMR spectroscopy. The presence of an electronegative chlorine atom at the C3 position and the carbonyl group at C4 are expected to significantly influence the spectral data. For comparison, the known spectral data for the parent compound, tetrahydro-4H-pyran-4-one, is included.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and Experimental Data for Tetrahydro-4H-pyran-4-one.

ProtonPredicted δ (ppm) for this compoundExperimental δ (ppm) for Tetrahydro-4H-pyran-4-one
H23.8 - 4.23.85
H34.5 - 4.82.45
H52.8 - 3.22.45
H63.6 - 4.03.85

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and Experimental Data for Tetrahydro-4H-pyran-4-one.

CarbonPredicted δ (ppm) for this compoundExperimental δ (ppm) for Tetrahydro-4H-pyran-4-one
C268 - 7267.8
C360 - 6541.0
C4200 - 205208.5
C545 - 5041.0
C665 - 7067.8

Mass Spectrometry and Fragmentation Analysis

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak ([M]⁺) and several characteristic fragment ions. The presence of chlorine would be indicated by the isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Table 3: Predicted m/z Values of Key Fragments for this compound.

Fragment IonPredicted m/zProposed Structure
[M]⁺134/136C₅H₇ClO₂
[M-Cl]⁺99C₅H₇O₂
[M-CO]⁺106/108C₄H₇ClO
[M-CH₂O]⁺104/106C₄H₅ClO
[C₃H₃O]⁺55Acryloyl cation

Experimental Protocols

NMR Spectroscopy:

A sample of this compound (5-10 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters would be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

Mass Spectrometry:

Mass spectra would be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be injected into the GC. The mass spectrometer would be set to scan a mass range of m/z 30-200.

Visualization of Molecular Structure and Fragmentation

To further aid in the interpretation of the spectral data, the following diagrams illustrate the predicted fragmentation pathway and the spin system of this compound.

fragmentation mol C₅H₇ClO₂⁺ m/z 134/136 frag1 C₅H₇O₂⁺ m/z 99 mol->frag1 -Cl frag2 C₄H₇ClO⁺ m/z 106/108 mol->frag2 -CO frag3 C₄H₅ClO⁺ m/z 104/106 mol->frag3 -CH₂O frag4 C₃H₃O⁺ m/z 55 frag2->frag4 -C₂H₄Cl

Caption: Predicted EI-MS fragmentation of this compound.

Caption: ¹H NMR spin system for this compound.

Reactivity Under Scrutiny: A Comparative Analysis of 3-Chloro-tetrahydro-pyran-4-one and Other Cyclic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of synthetic chemistry and drug development, the reactivity of functional groups is a cornerstone of molecular design and optimization. This guide presents a comparative analysis of the reactivity of 3-Chloro-tetrahydro-pyran-4-one against other cyclic ketones, namely cyclohexanone, 3-chlorocyclohexanone, and tetrahydro-pyran-4-one. By examining their performance in key chemical transformations, this document aims to provide researchers, scientists, and drug development professionals with objective data to inform their synthetic strategies.

Enhanced Reactivity of α-Halogenated Ketones

The presence of a halogen atom alpha to a carbonyl group is known to significantly influence the ketone's reactivity. This is primarily due to the electron-withdrawing inductive effect of the halogen, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

A key indicator of this enhanced reactivity is observed in reduction reactions. For instance, in a competitive reduction using sodium borohydride, 2-chlorocyclohexanone demonstrates a markedly higher rate of reaction compared to its non-halogenated counterpart, cyclohexanone. This observation provides a strong basis for predicting the reactivity of this compound.

Comparative Data: Sodium Borohydride Reduction

The following table summarizes the relative conversion rates of cyclohexanone and 2-chlorocyclohexanone in a competitive reduction experiment, highlighting the profound effect of α-halogenation.

CompoundStructureRelative Conversion (%)
Cyclohexanone0.6
2-Chlorocyclohexanone41.8

Data sourced from a competitive reduction experiment using sodium borohydride.

Based on these findings, it is anticipated that this compound will exhibit a reactivity in reduction reactions that is significantly greater than that of tetrahydro-pyran-4-one and comparable to, or potentially greater than, 3-chlorocyclohexanone due to the additional influence of the ring's oxygen atom.

Factors Influencing Reactivity

Several factors contribute to the differential reactivity observed among these cyclic ketones:

  • Inductive Effect: The primary driver for the enhanced reactivity of this compound and 3-chlorocyclohexanone is the electron-withdrawing nature of the chlorine atom. This effect polarizes the carbonyl bond, making the carbon atom more electrophilic.

  • Ring Strain: While not a major factor in six-membered rings like pyran and cyclohexane, which can adopt a stable chair conformation, any deviation from the ideal bond angles can influence reactivity.

  • Heteroatom Influence: The presence of the oxygen atom in the tetrahydropyran ring of this compound can further modulate the electronic environment of the carbonyl group through its inductive effect, potentially further enhancing its reactivity compared to its carbocyclic analogue, 3-chlorocyclohexanone.

Experimental Protocols

Sodium Borohydride Reduction (General Procedure)

A solution of the ketone (1 equivalent) in a suitable protic solvent, such as methanol or ethanol, is cooled in an ice bath. To this solution, sodium borohydride (0.25 to 1 equivalent) is added portion-wise while maintaining the temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water or a dilute acid (e.g., 1M HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield the corresponding alcohol.

Grignard Reaction (General Procedure)

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are added. A solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or tetrahydrofuran (THF) is then added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent is formed, a solution of the ketone (1 equivalent) in anhydrous ether or THF is added slowly at a low temperature (e.g., 0 °C). The reaction is stirred until completion (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford the tertiary alcohol.

Logical Workflow for Reactivity Comparison

G cluster_ketones Ketones for Comparison cluster_reactions Reactivity Probes cluster_data Data & Analysis k1 This compound r1 Sodium Borohydride Reduction k1->r1 Test r2 Grignard Reaction (Nucleophilic Addition) k1->r2 Test k2 Cyclohexanone k2->r1 Test k2->r2 Test k3 3-Chlorocyclohexanone k3->r1 Test k3->r2 Test k4 Tetrahydro-pyran-4-one k4->r1 Test k4->r2 Test d1 Reaction Rates / Yields r1->d1 Generate r2->d1 Generate d2 Comparative Analysis d1->d2 Inform

Caption: Workflow for comparing ketone reactivity.

Signaling Pathway of Nucleophilic Attack

G start Ketone (Electrophile) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., H⁻, R⁻) nucleophile->intermediate product Product (Alcohol) intermediate->product Protonation

Caption: General mechanism of nucleophilic addition to a ketone.

Comparative Analysis of Synthetic Pathways to 3-Chloro-tetrahydro-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis and Selection

The targeted synthesis of 3-Chloro-tetrahydro-pyran-4-one, a key heterocyclic building block in medicinal chemistry and drug development, can be approached through various synthetic strategies. This guide provides a comparative analysis of two primary pathways: direct α-chlorination of a readily available precursor and a de novo construction via Prins cyclization. The selection of an optimal pathway is contingent on factors such as required scale, desired purity, and available starting materials.

Executive Summary of Synthetic Pathways

ParameterPathway 1: Direct α-ChlorinationPathway 2: Prins Cyclization
Starting Material Tetrahydro-4H-pyran-4-one1-Chloro-4-penten-2-ol and Paraformaldehyde
Key Reagents Sulfuryl Chloride (SOCl) or N-Chlorosuccinimide (NCS)Perrhenic Acid (HOReO)
Overall Yield Estimated HighModerate to Good (based on analogs)[1][2]
Reaction Steps 11 (excluding starting material synthesis)
Purity & Selectivity Potential for over-chlorinationHigh diastereoselectivity reported for analogs[1][2]
Scalability Generally scalablePotentially scalable
Key Advantages Atom-economical, straightforwardHigh stereochemical control
Key Disadvantages Control of selectivity can be challengingStarting material may not be readily available

Pathway 1: Direct α-Chlorination of Tetrahydro-4H-pyran-4-one

This approach represents the most direct and atom-economical route to this compound. The synthesis involves the direct chlorination at the α-position of the commercially available tetrahydro-4H-pyran-4-one.

G cluster_0 Pathway 1: Direct α-Chlorination A Tetrahydro-4H-pyran-4-one B This compound A->B SO2Cl2 or NCS G cluster_1 Pathway 2: Prins Cyclization C 1-Chloro-4-penten-2-ol E This compound C->E D Paraformaldehyde D->E HOReO3 G cluster_2 General Experimental Workflow F Starting Materials G Reaction Setup F->G H Reaction Monitoring G->H I Work-up H->I J Purification I->J K Characterization J->K

References

A Comparative Guide to the Purity Analysis of 3-Chloro-tetrahydro-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3-Chloro-tetrahydro-pyran-4-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific purity analysis data for this compound in public literature, this document presents a framework based on established analytical principles for similar halogenated cyclic ketones. The guide outlines potential impurities, details robust analytical protocols, and offers a comparative analysis of suitable techniques.

Potential Impurities in this compound

The purity profile of this compound is intrinsically linked to its synthetic route. Common methods for synthesizing substituted tetrahydropyranones may involve the cyclization of halo-alcohols or Friedel-Crafts type reactions.[1][2] Based on these synthetic pathways, potential impurities could include:

  • Starting Materials: Unreacted precursors such as 3-chloropropionyl chloride or 3-chlorohomoallylic alcohols.

  • By-products: Isomers, over-chlorinated species, or products of side reactions like elimination or rearrangement.

  • Solvent Residues: Residual solvents used during synthesis and purification.

  • Degradation Products: Compounds formed due to instability under certain storage or handling conditions.

A thorough purity analysis is therefore critical to ensure the quality and consistency of the final active pharmaceutical ingredient (API).

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is paramount for the accurate determination of purity and the identification of trace impurities. The three primary methods for the analysis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Summary

The following table summarizes hypothetical yet representative data for the purity analysis of a batch of this compound using these three techniques.

Analytical Technique Purity (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Key Advantages Key Disadvantages
HPLC-UV 99.50.01%0.03%High precision and accuracy for quantification.Requires a chromophore for sensitive detection; derivatization may be needed.
GC-MS 99.40.005%0.015%Excellent for volatile impurities and provides structural information.Thermal degradation of the analyte is possible.
¹H NMR >99 (relative)~0.1%~0.3%Provides definitive structural confirmation and relative quantification without a reference standard.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for purity determination and impurity quantification in the pharmaceutical industry. For ketones that may lack a strong UV chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can significantly enhance detection sensitivity.[3][4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water is typically effective.

  • Example Gradient: 0-20 min, 30-70% acetonitrile; 20-25 min, 70% acetonitrile; 25-30 min, 30% acetonitrile.

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm (for the underivatized compound) or 360 nm (for DNPH derivatives) Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and thermally stable impurities.[5]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Carrier Gas: Helium at a constant flow of 1.2 mL/min Oven Temperature Program:

  • Initial temperature: 50°C, hold for 2 minutes

  • Ramp: 10°C/min to 250°C

  • Hold: 5 minutes at 250°C Injector Temperature: 250°C MS Transfer Line Temperature: 280°C Ionization Mode: Electron Ionization (EI) at 70 eV Mass Range: 40-400 amu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the main component and any significant impurities.[6][7] Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) ¹H NMR Parameters:

  • Pulse Angle: 30°

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 5 seconds

  • Number of Scans: 16

¹³C NMR Parameters:

  • Pulse Angle: 45°

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024

Visualized Workflows

The following diagrams illustrate the logical workflow for the purity analysis of this compound.

PurityAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_report Final Report Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Purity Purity Assessment (%) HPLC->Purity Impurity Impurity Profiling & Identification GCMS->Impurity NMR->Impurity Report Certificate of Analysis Purity->Report Impurity->Report

Caption: Overall workflow for the purity analysis of this compound.

MethodComparison cluster_quant Quantitative Analysis cluster_qual Qualitative & Confirmatory Analysis Compound This compound HPLC HPLC (High Precision) Compound->HPLC GCMS GC-MS (Impurity ID) Compound->GCMS NMR NMR (Structural Confirmation) Compound->NMR

Caption: Comparative application of analytical methods for purity assessment.

Conclusion

A multi-technique approach is essential for the comprehensive purity analysis of this compound. HPLC provides the most accurate and precise quantification of the main component and known impurities. GC-MS offers superior capability for the identification of unknown volatile and semi-volatile impurities. NMR spectroscopy serves as the definitive tool for structural confirmation of the target molecule and the characterization of significant impurities. By employing these methods in a complementary fashion, researchers and drug development professionals can ensure the quality, safety, and efficacy of their chemical entities.

References

Comparative Study of 3-Chloro-tetrahydro-pyran-4-one Derivatives in Oncology Research: A Review of Synthetic Analogs and their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 1, 2025 – A comprehensive review of available scientific literature reveals a notable gap in the comparative analysis of 3-Chloro-tetrahydro-pyran-4-one derivatives for oncological applications. While the broader class of pyran-containing compounds has demonstrated significant potential in anticancer research, specific structure-activity relationship (SAR) studies and comparative biological evaluations of a series of this compound analogs are not extensively documented in publicly accessible research. This guide synthesizes the available information on related pyran derivatives to provide a foundational understanding and to highlight the pressing need for further investigation into this specific chemical scaffold.

Introduction to Tetrahydro-pyran-4-one Derivatives in Drug Discovery

The tetrahydropyran-4-one core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a chlorine atom at the 3-position is anticipated to modulate the electrophilicity of the adjacent carbonyl group and influence the molecule's interaction with biological targets, potentially leading to enhanced potency and selectivity. Research into various substituted pyran derivatives has shown promising results in inducing apoptosis and inhibiting cancer cell proliferation. However, a systematic exploration of the impact of different substituents on the this compound framework is currently lacking.

Performance of Related Pyran Derivatives

While direct comparative data for a series of this compound derivatives is unavailable, studies on analogous pyran structures provide valuable insights into their potential as anticancer agents. The following table summarizes the cytotoxic activities of various pyran derivatives against different cancer cell lines, offering a proxy for the potential efficacy of the target compounds.

Compound ClassDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
Dihydropyran2-alkyl-4-chloro-5,6-dihydro-2H-pyranA549 (Lung Carcinoma)Not specified, but showed activity[1]
Dihydropyran2-alkyl-4-chloro-5,6-dihydro-2H-pyranHBL-100 (Breast Carcinoma)Not specified, but showed activity[1]
Dihydropyran2-alkyl-4-chloro-5,6-dihydro-2H-pyranHeLa (Cervical Carcinoma)Not specified, but showed activity[1]
4H-Pyran4dHCT-116 (Colon Carcinoma)75.1[2]
4H-Pyran4kHCT-116 (Colon Carcinoma)85.88[2]

Experimental Protocols for Synthesis and Biological Evaluation

The following sections detail generalized experimental methodologies for the synthesis of tetrahydropyran-4-one derivatives and the assessment of their cytotoxic activity, based on protocols described for related compounds.

General Synthesis of Tetrahydropyran-4-one Derivatives

The synthesis of substituted tetrahydropyran-4-ones can be achieved through various synthetic routes, including the Prins-type cyclization. A general workflow is depicted below.

G cluster_synthesis Synthesis Workflow Start Starting Materials (Unsaturated Alcohol & Aldehyde) Reaction Prins-type Cyclization (Lewis Acid Catalyst) Start->Reaction Intermediate Dihydropyran Intermediate Reaction->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Final_Product This compound Derivative Purification->Final_Product

Caption: Generalized workflow for the synthesis of tetrahydropyran derivatives.

Experimental Details:

A solution of an unsaturated alcohol and an aldehyde in a suitable solvent (e.g., dichloromethane) is treated with a Lewis acid catalyst (e.g., indium(III) chloride) at room temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using column chromatography to yield the desired tetrahydropyran derivative.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against various cancer cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_assay MTT Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Caption: Standard workflow for determining cytotoxicity using the MTT assay.

Experimental Details:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours). Following incubation, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells. A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a wavelength of 570 nm. The half-maximal inhibitory concentration (IC50) values are then calculated from the dose-response curves.[2]

Signaling Pathways and Logical Relationships

The induction of apoptosis is a key mechanism of action for many anticancer agents. While the specific pathways affected by this compound derivatives are yet to be elucidated, a general representation of the intrinsic apoptosis pathway, which is a common target for cytotoxic compounds, is provided below.

G cluster_pathway Intrinsic Apoptosis Pathway Drug This compound Derivative Mitochondria Mitochondrial Stress Drug->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

The exploration of this compound derivatives as potential anticancer agents is a promising yet underexplored area of research. The existing data on related pyran structures suggest that this chemical class holds significant potential for the development of novel oncology therapeutics. There is a critical need for the systematic synthesis of a library of this compound derivatives with diverse substitutions to enable a thorough investigation of their structure-activity relationships. Such studies, employing standardized in vitro and in vivo models, will be instrumental in identifying lead compounds with potent and selective anticancer activity, and in elucidating their mechanisms of action. This will ultimately pave the way for the development of a new generation of pyran-based cancer therapies.

References

Comparative Crystallographic Analysis of 3-Chloro-tetrahydro-pyran-4-one Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Structural Properties of Substituted Tetrahydropyran-4-ones

The tetrahydropyran-4-one scaffold is a key structural motif in a multitude of biologically active compounds. The introduction of substituents, such as a chlorine atom at the 3-position, can significantly influence the molecule's conformation and, consequently, its biological activity. This guide provides a comparative analysis of the X-ray crystallographic data of 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one, a substituted derivative, against the parent tetrahydropyran-4-one. Due to the limited availability of public crystallographic data for 3-Chloro-tetrahydro-pyran-4-one, this guide utilizes a closely related substituted derivative to illustrate the impact of substitution on the core structure.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for tetrahydropyran-4-one and its 3,5-dimethyl-2,6-diphenyl substituted derivative. This data provides a quantitative comparison of their solid-state structures.

ParameterTetrahydropyran-4-one3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one[1]
Chemical Formula C5H8O2C19H20O2
Molecular Weight 100.12 g/mol 280.35 g/mol [1]
Crystal System OrthorhombicOrthorhombic[1]
Space Group PnmaNot specified
Unit Cell Dimensions
a (Å)9.965(2)14.7247(10)[1]
b (Å)7.213(1)9.2803(7)[1]
c (Å)7.032(1)23.0393(16)[1]
α (°)90Not specified
β (°)90Not specified
γ (°)90Not specified
Volume (ų)505.5(2)3148.3(4)[1]
Z 48[1]

Conformational Analysis

The tetrahydropyran ring in both the parent compound and the substituted derivative adopts a chair conformation. In 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one, the two methyl and two phenyl substituents are located in equatorial positions, which represents a thermodynamically stable arrangement.[1] This preference for equatorial substitution is a common feature in cyclohexyl and related heterocyclic systems, as it minimizes steric strain. The introduction of bulky substituents, as seen in the diphenyl-dimethyl derivative, leads to a significant increase in the unit cell volume.

Experimental Protocols

Synthesis of Tetrahydropyran-4-one

A common method for the synthesis of tetrahydropyran-4-one involves the acid-catalyzed cyclization of a precursor molecule. A typical protocol is as follows:

  • Reaction Setup: A solution of the starting material, such as 1,5-dihydroxy-3-pentanone, is prepared in a suitable solvent like water.

  • Acid Catalysis: A catalytic amount of a strong acid, for example, sulfuric acid, is added to the solution.

  • Reaction Conditions: The mixture is heated under reflux for several hours to promote the intramolecular cyclization.

  • Workup and Purification: After cooling, the reaction mixture is neutralized with a base, such as sodium bicarbonate. The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried over an anhydrous salt (e.g., magnesium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield pure tetrahydropyran-4-one.

Single-Crystal X-ray Crystallography

The determination of the crystal structure involves the following general steps:

  • Crystallization: Single crystals of the compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 296 K) using a specific radiation source (e.g., Mo Kα radiation).[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares techniques.

Workflow for Synthesis and Crystallographic Analysis

The following diagram illustrates the general workflow from the synthesis of a tetrahydropyran-4-one derivative to its structural elucidation by X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography s1 Starting Materials s2 Chemical Reaction (e.g., Cyclization) s1->s2 s3 Purification (e.g., Distillation, Chromatography) s2->s3 c1 Crystallization s3->c1 Pure Compound c2 X-ray Diffraction Data Collection c1->c2 c3 Structure Solution and Refinement c2->c3 c4 Crystallographic Data c3->c4

References

A Comparative Guide to the Computational and Experimental Analysis of 3-Chloro-tetrahydro-pyran-4-one Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-Chloro-tetrahydro-pyran-4-one, a key intermediate in the synthesis of various bioactive molecules. By integrating theoretical computational models with established experimental protocols, this document aims to offer a comprehensive understanding of the reaction dynamics of this versatile heterocyclic compound.

Introduction to Reactivity

This compound is an α-haloketone, a class of compounds known for their enhanced reactivity towards nucleophiles. The electron-withdrawing nature of the carbonyl group increases the polarity of the carbon-chlorine bond, making the α-carbon an excellent electrophilic site for nucleophilic attack. This inherent reactivity is pivotal in the construction of more complex molecular architectures in medicinal chemistry and materials science. This guide will explore the nuances of this reactivity through the lens of computational chemistry and provide a framework for its experimental validation.

Computational Analysis of Reaction Pathways

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanistic pathways of chemical reactions. For this compound, computational models can predict the energetics of different reaction routes, thereby identifying the most probable mechanism.

The primary reaction pathway for this compound with a generic nucleophile (Nu⁻) is the bimolecular nucleophilic substitution (Sₙ2) reaction. DFT calculations can model the transition state and determine the activation energy, providing a quantitative measure of the reaction's feasibility.

Below is a DOT script representation of the Sₙ2 reaction pathway.

sn2_pathway Reactants This compound + Nu⁻ TS Transition State [Nu---C---Cl]⁻ Reactants->TS ΔG‡ Products 3-Nu-tetrahydro-pyran-4-one + Cl⁻ TS->Products caption Figure 1: Sₙ2 Reaction Pathway

Figure 1: Sₙ2 Reaction Pathway

Comparative Reactivity: A Hypothetical Computational Study

To illustrate the utility of computational analysis, we present a hypothetical comparison of the reactivity of this compound with different nucleophiles. The following table summarizes the calculated activation energies (ΔG‡) for the Sₙ2 reaction. Lower activation energies indicate a more facile reaction.

Nucleophile (Nu⁻)Functional GroupSolvent (Implicit Model)Calculated ΔG‡ (kcal/mol)Predicted Relative Rate
CH₃O⁻MethoxideMethanol15.2Fast
CN⁻CyanideDMSO16.5Moderate
N₃⁻AzideAcetonitrile17.1Moderate
CH₃COO⁻AcetateAcetic Acid20.8Slow

Note: The data presented in this table is illustrative and intended to demonstrate the comparative insights that can be gained from computational studies. Actual values would be derived from specific DFT calculations.

Experimental Protocol for Kinetic Analysis

To experimentally validate the computational predictions, a kinetic study can be performed. The following protocol outlines a general method for determining the reaction rate of this compound with a nucleophile.

Objective: To determine the rate constant for the reaction of this compound with a selected nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., methanol)

  • Internal standard (e.g., undecane)

  • Quenching solution (e.g., dilute HCl)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen solvent.

  • Equilibrate the stock solutions to the desired reaction temperature in a thermostated water bath.

  • Initiate the reaction by mixing the reactants in a reaction vessel.

  • At timed intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Extract the organic components from the quenched aliquot.

  • Analyze the extracted sample by GC-MS to determine the concentration of the reactant and product relative to the internal standard.

  • Plot the concentration of this compound versus time and determine the initial reaction rate.

  • Repeat the experiment with varying initial concentrations of the reactants to determine the reaction order and the rate constant.

The following diagram illustrates the general workflow for this experimental protocol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions Thermostat Equilibrate at Reaction Temp. Stock_Solutions->Thermostat Initiate Initiate Reaction Thermostat->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Extract Extract Organic Components Quench->Extract GCMS GC-MS Analysis Extract->GCMS Data_Analysis Data Analysis & Rate Determination GCMS->Data_Analysis caption Figure 2: Experimental Workflow

Figure 2: Experimental Workflow

Conclusion

The reactivity of this compound is a subject of significant interest in synthetic chemistry. Computational studies provide a powerful tool for predicting reaction outcomes and understanding underlying mechanisms. When coupled with rigorous experimental validation, these theoretical insights can greatly accelerate the development of novel synthetic methodologies and the discovery of new chemical entities. The comparative approach outlined in this guide, integrating both theoretical and practical aspects, offers a robust framework for investigating the reactivity of this important heterocyclic ketone.

Benchmarking 3-Chloro-tetrahydro-pyran-4-one: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. 3-Chloro-tetrahydro-pyran-4-one is a versatile heterocyclic ketone that serves as a valuable scaffold in medicinal chemistry. This guide provides an objective comparison of its performance against similar building blocks, supported by established chemical principles and a proposed experimental framework for direct reactivity assessment.

Data Presentation: A Comparative Overview

The following table summarizes the expected relative performance of this compound and its analogs in typical nucleophilic substitution reactions. This comparison is based on the known leaving group ability of halide ions (I > Br > Cl > F) and the electronic effects within the tetrahydropyran ring.

Building BlockHalogenPosition of HalogenExpected Relative Reactivity (SN2)Key Considerations
This compound Chlorine3ModerateGood balance of reactivity and stability. Commercially available.
3-Bromo-tetrahydro-pyran-4-oneBromine3HighMore reactive than the chloro-analog, potentially leading to faster reactions or requiring milder conditions. May be less stable.
3-Fluoro-tetrahydro-pyran-4-oneFluorine3LowSignificantly less reactive in nucleophilic substitution due to the strong C-F bond. May be preferred when the halogen is desired in the final product or for specific applications where low reactivity is advantageous.
4-Chloro-tetrahydro-pyran-3-oneChlorine4Moderate to HighThe position of the carbonyl group relative to the halogen can influence reactivity through electronic effects. A direct comparison would be necessary to definitively determine its reactivity relative to the 3-chloro isomer.

Experimental Protocols

To facilitate a direct and quantitative comparison of the reactivity of these building blocks, the following experimental protocols are proposed. These methods are adapted from established procedures for comparing the reactivity of alkyl halides.

Experiment 1: Competitive Nucleophilic Substitution with a Common Nucleophile (e.g., Sodium Azide)

This experiment aims to determine the relative reactivity of this compound and 3-Bromo-tetrahydro-pyran-4-one in a competitive reaction.

Materials:

  • This compound

  • 3-Bromo-tetrahydro-pyran-4-one

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare equimolar stock solutions of this compound, 3-Bromo-tetrahydro-pyran-4-one, and the internal standard in anhydrous acetone.

  • In a reaction vessel, combine equal volumes of the this compound and 3-Bromo-tetrahydro-pyran-4-one stock solutions.

  • Add the internal standard stock solution.

  • Initiate the reaction by adding a solution of sodium azide in acetone (e.g., 1.1 equivalents relative to the total moles of halo-pyranones).

  • Maintain the reaction at a constant temperature (e.g., 25 °C) and stir vigorously.

  • Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quench the reaction in each aliquot by adding a large volume of cold water and extracting with a suitable organic solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-MS to determine the relative concentrations of the starting materials and the corresponding azido-products over time.

  • The relative rates of reaction can be determined by comparing the rates of disappearance of the starting materials.

Experiment 2: Individual Nucleophilic Substitution Reactions and Yield Determination

This experiment will provide absolute reaction yields for each building block under identical conditions.

Materials:

  • This compound

  • 3-Bromo-tetrahydro-pyran-4-one

  • 3-Fluoro-tetrahydro-pyran-4-one

  • 4-Chloro-tetrahydro-pyran-3-one

  • Selected nucleophile (e.g., aniline, sodium thiophenoxide)

  • Appropriate solvent (e.g., acetonitrile, DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In separate, identical reaction vessels, dissolve each of the halo-tetrahydropyranone building blocks in the chosen solvent.

  • To each vessel, add the same molar equivalent of the nucleophile.

  • Maintain all reactions at the same constant temperature and stir for a predetermined period (e.g., 24 hours).

  • After the reaction period, quench the reactions appropriately.

  • Isolate the product from each reaction mixture using standard work-up and purification techniques (e.g., extraction, column chromatography).

  • Determine the yield of the purified product for each reaction.

  • Characterize the products using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm their identity and purity.

Mandatory Visualizations

Comparative Signaling Pathway cluster_building_blocks Building Blocks cluster_reaction Nucleophilic Substitution cluster_products Products A This compound P1 3-Nu-tetrahydro-pyran-4-one A->P1 k_Cl B 3-Bromo-tetrahydro-pyran-4-one B->P1 k_Br C 3-Fluoro-tetrahydro-pyran-4-one C->P1 k_F D 4-Chloro-tetrahydro-pyran-3-one P2 4-Nu-tetrahydro-pyran-3-one D->P2 k'_Cl Nu Nucleophile (Nu-) Nu->A Nu->B Nu->C Nu->D Experimental Workflow start Start prep Prepare Equimolar Solutions of Building Blocks and Nucleophile start->prep react Initiate Competitive or Individual Reactions prep->react monitor Monitor Reaction Progress (e.g., GC-MS, TLC) react->monitor quench Quench Reactions monitor->quench workup Work-up and Purification quench->workup analyze Analyze Products and Determine Yields/Relative Rates workup->analyze end End analyze->end

Safety Operating Guide

Prudent Disposal of 3-Chloro-tetrahydro-pyran-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Chloro-tetrahydro-pyran-4-one (CAS No. 160427-98-5) is readily available in public domains. The following disposal procedures are based on the known hazards of its parent compound, tetrahydro-4H-pyran-4-one, and general principles for handling halogenated organic compounds. The addition of a chlorine atom may introduce additional, uncharacterized hazards. Researchers must consult their institution's Environmental Health and Safety (EHS) department for a formal risk assessment and specific disposal guidance before proceeding.

The unchlorinated parent compound, tetrahydro-4H-pyran-4-one, is classified as a Category 3 flammable liquid.[1][2] Therefore, it is prudent to handle this compound with similar precautions against ignition. The toxicological properties of this compound have not been thoroughly investigated.

Immediate Safety and Handling Protocols

Proper handling is the first step in ensuring safe disposal. Personnel must adhere to the following personal protective equipment (PPE) guidelines when handling this compound.

Personal Protective Equipment (PPE)Specification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Hand Protection Chemical impermeable gloves. Gloves must be inspected prior to use, and proper glove removal technique (without touching the glove's outer surface) should be employed to avoid skin contact.[3]
Skin and Body Protection Protective clothing. In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water or shower.[4]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3] Avoid breathing mist, gas, or vapors.[2][3]

Step-by-Step Disposal Procedure

All chemical waste must be disposed of in accordance with national and local regulations. Do not mix this waste with other substances.

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed waste container.

  • The container should be kept tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Use non-sparking tools and take precautionary measures against static discharge when handling the waste.[1][3]

Step 2: Labeling and Storage

  • Clearly label the waste container as "Hazardous Waste: this compound" and include any other identifiers required by your institution.

  • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Provide the disposal company with all available information on the compound.

Step 4: Decontamination

  • Thoroughly decontaminate any equipment or surfaces that have come into contact with the chemical.

  • Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill, if local regulations permit.[3]

Spill Response Protocol

In the event of a spill, the following emergency procedures should be followed:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[1][3]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[3]

  • Absorption: Absorb the spill with an inert material, such as dry sand or earth.[4]

  • Collection: Collect the absorbed material and place it into a suitable, closed container for disposal.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill or Leak Occurs ppe->spill collect Collect Waste in a Designated, Labeled Container seal Seal Container Tightly collect->seal spill->collect No spill_response Follow Spill Response Protocol: - Evacuate & Ventilate - Remove Ignition Sources - Contain & Absorb spill->spill_response Yes spill_response->collect storage Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources seal->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs transport Arrange for Professional Waste Pickup and Disposal contact_ehs->transport end Disposal Complete transport->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Chloro-tetrahydro-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety, and logistical information for handling 3-Chloro-tetrahydro-pyran-4-one in a laboratory setting. The following procedures are based on the safety data for the parent compound, Tetrahydro-4H-pyran-4-one, and general safety protocols for halogenated organic compounds, as specific toxicological data for this compound is not thoroughly investigated.

Personal Protective Equipment (PPE) and Safety Measures

Proper selection and use of PPE are critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale & Citation
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Inspect gloves prior to use and use proper removal technique.Provides protection against skin contact. Halogenated solvents can be corrosive or toxic upon skin absorption.[1][2]
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be required for splash hazards.Protects eyes from splashes and vapors which can cause serious irritation.[2][3]
Skin and Body Protection Lab coat or chemical-resistant apron. Long-sleeved clothing and closed-toe shoes are mandatory.Prevents skin contact with spills and splashes.[3][4]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with organic vapor cartridges is recommended.Protects against inhalation of potentially harmful vapors.[2]

Operational Plan: Step-by-Step Handling and Storage

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Keep a spill kit with appropriate absorbent materials for halogenated organic compounds nearby.

  • Remove all potential ignition sources as the parent compound is a flammable liquid.[3][5] Use spark-proof tools and explosion-proof equipment.[3][5]

2. Handling Procedures:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Avoid inhalation of vapors.

  • Ground and bond containers when transferring material to prevent static discharge.[3][5]

  • Keep the container tightly closed when not in use.[3][5]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][5]

  • Keep containers tightly closed to prevent leakage and evaporation.[3][5]

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Disposal Plan

1. Waste Segregation and Collection:

  • Dispose of this compound as hazardous waste.

  • Collect waste in a dedicated, properly labeled, and sealed container for halogenated organic waste.[1][6][7][8][9] Do not mix with non-halogenated waste.[6][7][8][9]

  • The waste container should be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.[1][7]

2. Disposal Procedure:

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Arrange for pick-up and disposal by a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in regular trash.[7][8]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[3][5] Seek medical attention if irritation persists.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.[3][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[5] Seek immediate medical attention.[5]

  • Spills: For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.[1][7]

G Workflow for Handling and Disposal of this compound cluster_emergency In Case of Emergency A Preparation & Engineering Controls - Work in Fume Hood - Eyewash & Safety Shower Accessible - Spill Kit Ready B Wear Appropriate PPE - Chemical Resistant Gloves - Safety Goggles/Face Shield - Lab Coat A->B C Handling Procedures - Avoid Contact & Inhalation - Grounding & Bonding - Keep Container Closed B->C D Storage - Cool, Dry, Ventilated Area - Away from Ignition Sources - Tightly Closed Container C->D After Use E Waste Collection - Segregate as Halogenated Waste - Labeled, Sealed Container C->E Generate Waste F Disposal - Follow Regulations - Licensed Disposal Company E->F G Emergency Procedures - Skin/Eye Contact - Inhalation/Ingestion - Spills

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.